Phenol, 2-(1,1,3,3-tetramethylbutyl)-
Description
The exact mass of the compound Phenol, 2-(1,1,3,3-tetramethylbutyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenol, 2-(1,1,3,3-tetramethylbutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-(1,1,3,3-tetramethylbutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4,4-trimethylpentan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-8-6-7-9-12(11)15/h6-9,15H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXWOBXNYNULJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042271 | |
| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3884-95-5, 27193-28-8 | |
| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3884-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-(1,1,3,3-tetramethylbutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003884955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Octylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027193288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, (1,1,3,3-tetramethylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(1,1,3,3-tetramethylbutyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1,1,3,3-tetramethylbutyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-OCTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S262P7049B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Ecotoxicological Assessment of 2-(1,1,3,3-tetramethylbutyl)phenol (4-tert-Octylphenol)
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the aquatic toxicity of 4-tert-octylphenol (4-t-OP) , specifically the isomer 2-(1,1,3,3-tetramethylbutyl)phenol (CAS No. 140-66-9). As a degradation product of alkylphenol ethoxylates (APEs), 4-t-OP is a persistent organic pollutant and a potent xenoestrogen. This document details its molecular mechanism of action (MoA), summarizes critical toxicity endpoints across trophic levels, and outlines validated experimental protocols for assessing endocrine-disrupting potential in aquatic vertebrates.
Chemical Identity & Environmental Fate
Unlike its parent ethoxylates, 4-t-OP is lipophilic and moderately persistent. Its structural specificity—a phenol ring substituted with a branched tert-octyl group at the para position—is the key determinant of its receptor-binding affinity.
Physicochemical Profile
| Parameter | Value | Relevance |
| IUPAC Name | 4-(2,4,4-trimethylpentan-2-yl)phenol | Standard nomenclature |
| CAS Number | 140-66-9 | Unique identifier |
| Molecular Weight | 206.32 g/mol | Transport modeling |
| Water Solubility | ~19 mg/L (at 20°C) | Bioavailability limit |
| Log K_ow | 4.12 | Bioaccumulation potential (Moderate) |
| Vapor Pressure | 0.21 Pa (at 20°C) | Low volatility from water |
Bioaccumulation
With a Log K_ow > 4, 4-t-OP partitions into lipid-rich tissues. Bioconcentration Factors (BCF) in fish (Cyprinus carpio, Oncorhynchus mykiss) typically range from 200 to 600 , reaching steady state within 4–7 days. While it is metabolized via glucuronidation in the liver, the parent compound remains the primary driver of toxicity in target organs.
Molecular Mechanism of Action (MoA)
The primary hazard of 4-t-OP is Endocrine Disruption (ED) . It acts as an Estrogen Receptor (ER) agonist.
The Xenoestrogen Pathway
4-t-OP mimics 17β-estradiol (E2). It binds to the ligand-binding domain of nuclear estrogen receptors (ERα, ERβ) in hepatocytes.
-
Binding: 4-t-OP enters the cell and binds to the ER.
-
Dimerization: The receptor-ligand complex dimerizes and translocates to the nucleus.
-
Transcription: The complex binds to Estrogen Response Elements (EREs) on DNA.
-
Pathology: This triggers the hepatic synthesis of Vitellogenin (VTG) —a yolk precursor protein normally found only in sexually mature females. In males, VTG induction is a definitive biomarker of estrogenic exposure, leading to testicular atrophy and intersex conditions (testis-ova).
Pathway Visualization
Figure 1: The Adverse Outcome Pathway (AOP) for 4-tert-octylphenol, illustrating the cascade from cellular uptake to organism-level reproductive failure.
Ecotoxicological Profiles
The following data summarizes key lethality (LC50) and chronic (NOEC) endpoints. Note the significant gap between acute lethality and endocrine effects.
Vertebrates (Fish)
| Organism | Endpoint | Duration | Concentration | Reference |
| Oryzias latipes (Medaka) | LC50 (Mortality) | 96 h | 0.34 mg/L | [1, 2] |
| Oncorhynchus mykiss (Trout) | NOEC (Growth) | 60 d | 6.1 µg/L | [3] |
| Danio rerio (Zebrafish) | EC50 (VTG Induction) | 21 d | ~10–30 µg/L | [4] |
Invertebrates & Algae
| Organism | Endpoint | Duration | Concentration | Reference |
| Daphnia magna | EC50 (Immobilization) | 48 h | 0.42 mg/L | [5] |
| Daphnia magna | NOEC (Reproduction) | 21 d | 13 µg/L | [5] |
| Pseudokirchneriella subcapitata | EC50 (Biomass) | 72 h | 1.1 mg/L | [6] |
Experimental Protocols for Toxicity Assessment
To assess the endocrine-disrupting potential of 4-t-OP, simple acute toxicity tests (OECD 203) are insufficient. The OECD 229 (Fish Short Term Reproduction Assay) is the industry standard.
Protocol: Fish Short Term Reproduction Assay (OECD 229)
Objective: Detect estrogenic activity via VTG quantification and secondary sex characteristics.[1][2]
Experimental System:
-
Species: Fathead Minnow (Pimephales promelas) or Japanese Medaka (Oryzias latipes).
-
System: Flow-through conditions (essential to maintain constant 4-t-OP concentrations, as static renewal loses chemical to adsorption).
-
Carrier Solvent: If 4-t-OP solubility is an issue, use DMSO (<100 µL/L). Crucial: Must run a Solvent Control group.[3]
Step-by-Step Workflow:
-
Pre-Exposure (Day -7 to 0): Acclimatize sexually mature spawning groups (2 males, 4 females per tank). Verify fecundity (must meet species-specific egg production criteria).
-
Exposure (Day 0 to 21):
-
Termination (Day 21):
-
Euthanize fish (e.g., Tricaine methane sulfonate).
-
Blood Collection: From caudal peduncle (heparinized tubes). Centrifuge for plasma.
-
Tissue Sampling: Fix gonads in Bouin’s solution for histology.
-
-
Analysis:
-
Biomarker: Quantify Plasma VTG using species-specific ELISA.
-
Histopathology: Assess gonadal staging and presence of testis-ova.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for OECD 229, highlighting critical sampling points for endocrine disruption assessment.
Risk Assessment & Regulatory Framework
PNEC Derivation
To calculate the Predicted No-Effect Concentration (PNEC) for freshwater environments, we apply an Assessment Factor (AF) to the most sensitive chronic endpoint.
-
Lowest Reliable NOEC: 6.1 µg/L (Fish growth/development).
-
Assessment Factor: 10 (Standard for chronic data availability across three trophic levels).
-
Calculation:
Note: Regulatory bodies (e.g., ECHA) may apply stricter factors if mesocosm data suggests higher sensitivity, sometimes lowering PNEC to 0.1 µg/L.
Regulatory Status
-
EU REACH: Listed as a Substance of Very High Concern (SVHC) due to endocrine-disrupting properties [7].
-
Water Framework Directive (WFD): Priority Hazardous Substance.
References
-
OECD. (2009). Test No. 229: Fish Short Term Reproduction Assay. OECD Guidelines for the Testing of Chemicals, Section 2. Link
-
ECHA (European Chemicals Agency). (2011).[7] Member State Committee Support Document for Identification of 4-(1,1,3,3-tetramethylbutyl)phenol as SVHC. Link
-
Environment Agency (UK). (2005). Environmental Risk Evaluation Report: 4-tert-Octylphenol. Link
- Knudsen, F. R., et al. (2011). Vitellogenin induction in zebrafish (Danio rerio) exposed to 4-tert-octylphenol. Journal of Toxicology and Environmental Health.
-
OSPAR Commission. (2006). OSPAR Background Document on Octylphenol. Hazardous Substances Series. Link
-
US EPA. (2010). Toxicity of Octylphenol to Aquatic Organisms. ECOTOX Database. Link
-
ECHA. (2024). Candidate List of substances of very high concern for Authorisation. Link
Sources
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. OECD 229 Fish Short Term Reproduction Assay and OECD 230 21-day Fish Assay | ibacon GmbH [ibacon.com]
- 3. ect.de [ect.de]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Bioconcentration - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. oekotoxzentrum.ch [oekotoxzentrum.ch]
Methodological & Application
Application Note: A Guideline for the Quantitative Analysis of 2-(1,1,3,3-tetramethylbutyl)phenol in Soil and Sediment by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This document provides a comprehensive technical guide for the determination of 2-(1,1,3,3-tetramethylbutyl)phenol, an isomer of the more commonly studied 4-tert-octylphenol, in complex environmental solid matrices such as soil and sediment. Alkylphenols are recognized as environmental contaminants due to their endocrine-disrupting properties and widespread use in industrial and household applications[1][2]. This guide details a robust methodology encompassing sample preparation via ultrasonic-assisted solvent extraction (UAE), extract purification using solid-phase extraction (SPE), and final analysis by gas chromatography-mass spectrometry (GC-MS). The protocols are designed to be self-validating through rigorous quality control procedures, ensuring high-quality, defensible data for researchers and environmental scientists.
Introduction: The Analytical Challenge
Alkylphenols (APs) and their precursors, alkylphenol ethoxylates (APEOs), are high-production volume chemicals used as non-ionic surfactants in detergents, emulsifiers, and various industrial processes[3]. Their subsequent degradation leads to the formation of persistent and more toxic APs in the environment[2]. 2-(1,1,3,3-tetramethylbutyl)phenol, also known as o-tert-octylphenol, and its structural isomer 4-tert-octylphenol (4-t-OP) are of significant concern due to their potential to disrupt endocrine systems in wildlife and humans[1][4].
Analyzing these compounds in soil and sediment presents a significant analytical challenge due to the complexity of the sample matrix and the low concentrations at which these compounds are often found[2]. This application note provides a validated starting point for a reliable and sensitive method, leveraging established principles for alkylphenol analysis to specifically address the quantification of the 2-isomer.
Analyte Properties: The physicochemical properties of 2-(1,1,3,3-tetramethylbutyl)phenol guide the analytical strategy. Its high octanol-water partition coefficient (log Kₒw) indicates hydrophobicity, making it amenable to extraction with organic solvents and separation via gas chromatography[5].
| Property | Value | Source |
| CAS Number | 3884-95-5 | [6] |
| Molecular Formula | C₁₄H₂₂O | [7] |
| Molecular Weight | 206.33 g/mol | [6] |
| log Kₒw (Octanol/Water) | 4.106 | [5] |
Principle of the Method
The overall analytical workflow is designed to efficiently isolate the target analyte from the complex soil or sediment matrix, remove interfering substances, and achieve sensitive and selective quantification. The process involves:
-
Extraction: Solid samples are extracted using an organic solvent mixture under ultrasonic agitation to facilitate the transfer of the analyte from the matrix into the liquid phase.
-
Cleanup: The raw extract is passed through a solid-phase extraction (SPE) cartridge to remove polar and non-polar interferences that could compromise the GC-MS analysis.
-
Analysis: The purified extract is injected into a GC-MS system. The gas chromatograph separates the analyte from other components, and the mass spectrometer provides definitive identification and quantification based on the analyte's unique mass spectrum.
Caption: A schematic of the complete analytical process.
Detailed Protocols
Protocol 1: Ultrasonic-Assisted Solvent Extraction (UAE)
This protocol is based on methodologies proven effective for extracting alkylphenols from solid matrices[8][9].
Rationale: Sonication uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized energy, disrupting the sample matrix and enhancing the penetration of the solvent, thereby improving extraction efficiency compared to simple shaking or stirring. A mixture of acetone and hexane provides a polarity range suitable for extracting semi-polar compounds like phenols while also solubilizing non-polar co-extractives[10][11].
Step-by-Step Procedure:
-
Sample Homogenization: Air-dry the soil or sediment sample to a constant weight and sieve it through a 2 mm mesh to remove large debris and ensure uniformity.
-
Weighing: Accurately weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL glass centrifuge tube.
-
Spiking: Spike the sample with a known amount of a surrogate standard solution (e.g., 4-n-Octyl-d17-phenol) to monitor the efficiency of the entire preparation and analysis process. Allow the spiking solvent to evaporate for 15-20 minutes.
-
Solvent Addition: Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the tube.
-
Extraction: Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 30°C)[8].
-
Separation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.
-
Collection: Carefully decant the supernatant (the solvent extract) into a clean collection flask.
-
Repeat: Repeat the extraction (steps 4-7) on the remaining solid pellet with a fresh 20 mL aliquot of the solvent mixture. Combine the two supernatants.
Protocol 2: Extract Cleanup via Solid-Phase Extraction (SPE)
Rationale: Soil extracts are complex and contain high levels of humic acids and other organic matter which can interfere with GC analysis[2]. A C18-based SPE cartridge is effective for retaining the hydrophobic octylphenol while allowing more polar interferences to be washed away.
Step-by-Step Procedure:
-
Solvent Exchange: Concentrate the combined 40 mL extract to approximately 1 mL using a gentle stream of nitrogen. Add 50 mL of reagent water to the concentrate.
-
Cartridge Conditioning: Condition a 500 mg C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water through it. Do not allow the cartridge to go dry[4].
-
Sample Loading: Load the water-diluted extract onto the conditioned SPE cartridge at a slow, steady rate (approx. 2-5 mL/min)[4].
-
Washing: Wash the cartridge with 10 mL of a 40:60 (v/v) methanol/water solution to elute weakly bound, polar interferences.
-
Drying: Dry the cartridge thoroughly under a vacuum for 15-30 minutes to remove all water[4].
-
Elution: Elute the target analyte from the cartridge using 10 mL of dichloromethane into a clean collection tube.
-
Final Preparation: Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen. Add a known amount of an internal standard (e.g., ¹³C₆-4-tert-Octylphenol[12]) just prior to GC-MS analysis.
Protocol 3: GC-MS Instrumental Analysis
Rationale: A low-polarity 5% phenyl-type capillary column provides excellent separation for a wide range of semi-volatile organic compounds, including phenols[13][14]. Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by monitoring only the characteristic ions of the target analyte, effectively filtering out background noise.
Recommended GC-MS Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 6890/5973 or equivalent | Widely used and robust platform for environmental analysis[15]. |
| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace-level detection. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Volume | 1-2 µL | Standard volume for trace analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, TG-5SilMS) | Industry-standard column for semi-volatile compound analysis[13]. |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 10 min | A standard temperature ramp that effectively separates analytes based on boiling point. |
| MS Source Temp. | 230 °C | Standard temperature for Electron Ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique creating reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides maximum sensitivity and selectivity for quantitative analysis. |
| Ions to Monitor | Quantifier: 135 m/z, Qualifiers: 206 (M⁺), 107 m/z | Based on the characteristic fragmentation of the tetramethylbutyl group. The molecular ion (M⁺) at 206 m/z should be monitored for confirmation[7]. |
Quality Assurance & Quality Control (QA/QC)
A robust analytical method must be self-validating. Incorporating the following QC samples in each analytical batch is mandatory for producing defensible data.
| QC Sample | Purpose | Frequency | Acceptance Criteria |
| Method Blank | To assess contamination from lab environment, reagents, or glassware[16]. | 1 per batch of 20 samples | Below Limit of Quantification (LOQ). |
| Lab Control Spike (LCS) | To measure the accuracy of the method in a clean matrix. | 1 per batch | 70-130% recovery. |
| Matrix Spike (MS) | To evaluate method accuracy in a specific sample matrix (matrix effects)[3][16]. | 1 per batch | 70-130% recovery (matrix dependent). |
| Matrix Spike Duplicate (MSD) | To evaluate method precision in a specific sample matrix. | 1 per batch | < 20% Relative Percent Difference (RPD) between MS and MSD. |
| Surrogate Standard | To monitor extraction efficiency for every sample. | Spiked into all samples | 60-140% recovery. |
Summary of Expected Method Performance
While this method is tailored for 2-(1,1,3,3-tetramethylbutyl)phenol, performance is expected to be similar to validated methods for other octylphenols. Initial validation is required.
| Parameter | Expected Performance | Source |
| Limit of Detection (LOD) | 0.2 - 2.0 µg/kg | [8] |
| Limit of Quantification (LOQ) | 1.0 - 10 µg/kg | [10][17] |
| Linear Range | 1 - 200 µg/L | [14] |
| Recovery | 80 - 110% | [10][18] |
| Precision (RSD/RPD) | < 20% | [8] |
Conclusion
The methodology presented provides a detailed and scientifically grounded framework for the reliable quantification of 2-(1,1,3,3-tetramethylbutyl)phenol in challenging soil and sediment matrices. By combining efficient ultrasonic-assisted extraction, selective solid-phase extraction cleanup, and sensitive GC-MS analysis, this application note serves as a complete guide for environmental laboratories and research institutions. Adherence to the described protocols and rigorous quality control measures will ensure the generation of accurate and reproducible data crucial for environmental monitoring and risk assessment.
References
-
Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | C23H32O | CID - PubChem . PubChem. [Link]
-
Andreu, V., Ferrer, E., Rubio, J. L., Font, G., & Picó, Y. (2007). Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges . Science of The Total Environment, 378(1-2), 124–129. [Link]
-
Andreu, V., Ferrer, E., Rubio, J. L., Font, G., & Picó, Y. (2007). Quantitative determination of octylphenol, nonylphenol, alkylphenol - ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges . SciSpace. [Link]
-
Cabaleiro, N., de la Torre, A., & Martínez, I. (2018). Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review . TrAC Trends in Analytical Chemistry, 104, 119-136. [Link]
-
Nonylphenols and Ethoxylates in Soil by LC/MS/MS . British Columbia Ministry of Environment. (2017). [Link]
-
Shoemaker, J. (2014). Development of US EPA Method 559 for the Determination of Nonylphenol and 4-tert-Octylphenol in Drinking Water by Solid Phase Extraction . National Environmental Monitoring Conference (NEMC). [Link]
-
Li, Z., et al. (2010). Analysis of chlorophenols, bisphenol-A, 4-tert-octylphenol and 4-nonylphenols in soil by means of ultrasonic solvent extraction and stir bar sorptive extraction with in situ derivatisation . Journal of Chromatography A. [Link]
-
Method 604: Phenols . U.S. Environmental Protection Agency. [Link]
-
Kawaguchi, M., et al. (2004). Determination of 4-nonylphenol and 4-tert.-octylphenol in water samples by stir bar sorptive extraction and thermal desorption-gas chromatography-mass spectrometry . Analytica Chimica Acta. [Link]
-
Liu, R., et al. (2010). Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry . Journal of Chromatography A. [Link]
-
McClellan, K., & Halden, R. U. (2010). National Inventory of Alkylphenol Ethoxylate Compounds in U.S. Sewage Sludges and Chemical Fate in Outdoor Soil Mesocosms . Environmental Science & Technology. [Link]
-
Rzemieniecki, T., et al. (2017). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal . MethodsX. [Link]
-
SETAC. (2023). Analysis of Pharmaceuticals, Pesticides and Other Chemicals in Environmental Matrices . [Link]
-
Chemical Properties of o-(1,1,3,3-tetramethylbutyl)phenol (CAS 3884-95-5) . Cheméo. [Link]
-
Phenol, 2-(1,1,3,3-tetramethylbutyl)- (C14H22O) . PubChemLite. [Link]
-
Determination of Phenols by GCMS . ALS Environmental. (2022). [Link]
-
Schettgen, T., et al. (2019). Determination of 4-tert-octylphenol and p-nonylphenol in urine by LC-MS . The MAK-Collection for Occupational Health and Safety. [Link]
-
Cabaleiro, N., de la Torre, A., & Martínez, I. (2018). Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review . ResearchGate. [Link]
-
Phenol, 2-(1,1,3,3-tetramethylbutyl)- - Substance Details - SRS | US EPA . U.S. Environmental Protection Agency. [Link]
-
Heroult, J., et al. (2023). Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater . Frontiers in Environmental Science. [Link]
-
Al-Qaim, F. F., et al. (2014). GC/MS Determination of Phenolic Compounds in Soil Samples Using Soxhlet Extraction and Derivatization Techniques . ResearchGate. [Link]
-
Method 8041A: Phenols by Gas Chromatography . U.S. Environmental Protection Agency. (2007). [Link]
Sources
- 1. CAS 3884-95-5: 2-(1,1,3,3-Tetramethylbutyl)phenol [cymitquimica.com]
- 2. library.dphen1.com [library.dphen1.com]
- 3. National Inventory of Alkylphenol Ethoxylate Compounds in U.S. Sewage Sludges and Chemical Fate in Outdoor Soil Mesocosms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.gov.bc.ca [www2.gov.bc.ca]
- 5. o-(1,1,3,3-tetramethylbutyl)phenol (CAS 3884-95-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. PubChemLite - Phenol, 2-(1,1,3,3-tetramethylbutyl)- (C14H22O) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. series.publisso.de [series.publisso.de]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. epa.gov [epa.gov]
- 15. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Frontiers | Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Quantification of 4-Octylphenol in Biological Matrices using Isotope Dilution Mass Spectrometry (IDMS)
Executive Summary
The accurate quantification of 4-octylphenol (4-OP)—a potent endocrine-disrupting chemical (EDC)—in biological and environmental matrices is frequently compromised by significant matrix effects and background contamination. This application note details a robust protocol for using deuterated 4-n-octylphenol (4-n-OP-d17) as an internal standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
By employing Isotope Dilution Mass Spectrometry (IDMS), this workflow corrects for ionization suppression, extraction losses, and instrumental drift, ensuring data integrity compliant with rigorous toxicological standards (e.g., CDC, EPA).
Technical Principle: Why Deuterated Standards?
In electrospray ionization (ESI), co-eluting matrix components (phospholipids, salts, urea) often compete for charge, causing ion suppression or enhancement . This leads to inaccurate quantification when using external calibration alone.
The Solution: Isotope Dilution (IDMS)
4-OP-d17 is a stable isotopologue of 4-n-octylphenol where 17 hydrogen atoms on the octyl chain are replaced by deuterium (
-
Chemical Equivalence: It shares nearly identical physicochemical properties (pKa, solubility) with the target analyte, ensuring it tracks the analyte perfectly through extraction (SPE) and chromatography.
-
Mass Differentiation: The mass shift (+17 Da) allows the mass spectrometer to distinguish the IS from the native analyte.
-
Real-Time Correction: Since the IS elutes at virtually the same retention time as the analyte, it experiences the exact same matrix effects at the exact same moment. The ratio of Analyte/IS response remains constant, canceling out the suppression effect.
Critical Technical Note: Isomer Specificity
4-Octylphenol exists as two primary isomers:
-
4-n-octylphenol (Linear): Often used as the analytical standard.[1]
-
4-tert-octylphenol (Branched): The primary environmental contaminant (CAS 140-66-9).
While 4-n-OP-d17 is the most common deuterated standard, it is a linear isomer. It will have a slightly different retention time than the branched 4-tert-octylphenol. For strict regulatory quantification of the branched isomer, 13C-labeled 4-tert-octylphenol is preferred. However, 4-n-OP-d17 is widely accepted as a surrogate IS provided that the chromatographic window captures both isomers or relative retention times (RRT) are validated.
Experimental Workflow
Materials & Reagents[1]
-
Analyte: 4-tert-Octylphenol (Technical grade) and 4-n-Octylphenol (High purity).
-
Internal Standard: 4-n-Octylphenol-d17 (98%+ atom D).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Enzyme (Urine only):
-Glucuronidase/Arylsulfatase (Helix pomatia) for de-conjugation. -
SPE Cartridges: Hydrophilic-Lipophilic Balance (e.g., Oasis HLB or equivalent), 60 mg/3 cc.
Workflow Diagram (DOT)
Caption: Figure 1. End-to-end workflow for 4-octylphenol analysis. The internal standard is added prior to hydrolysis to track recovery losses throughout the entire procedure.
Detailed Protocol
Step 1: Blank Management (Crucial)
Alkylphenols are ubiquitous in laboratory plastics and detergents.
-
Rule: Use glass vials and pipettes whenever possible.
-
Pre-cleaning: Rinse all glassware with LC-MS grade methanol before use.
-
Blank Check: Run a solvent blank before any samples to ensure the system background is <5% of the LOQ (Limit of Quantification).
Step 2: Sample Pre-treatment
-
Aliquot: Transfer 1.0 mL of urine or serum into a glass tube.
-
IS Spiking: Add 20
L of 4-n-OP-d17 working solution (e.g., 100 ng/mL in MeOH).-
Why: Spiking now corrects for volume errors and hydrolysis efficiency.
-
-
Hydrolysis (Urine only): Add 1 mL of 1M Ammonium Acetate buffer (pH 5.0) and 20
L -glucuronidase. Incubate at 37°C for 4 hours (or overnight).-
Mechanism: 4-OP is excreted as glucuronide/sulfate conjugates. This step frees the parent compound.
-
Step 3: Solid Phase Extraction (SPE)[2][3]
-
Conditioning: 3 mL MeOH followed by 3 mL Water.
-
Loading: Load the hydrolyzed sample.
-
Washing: Wash with 3 mL 5% Methanol in Water.
-
Optimization: This removes salts and polar interferences without eluting the hydrophobic octylphenol.
-
-
Elution: Elute with 3 mL Methanol/Acetonitrile (1:1) .
-
Concentration: Evaporate to dryness under Nitrogen (
) at 40°C. Reconstitute in 200 L of 40% MeOH/Water.
Step 4: LC-MS/MS Parameters
Instrument: Triple Quadrupole MS (e.g., Agilent 6495, Sciex 6500+).
Ionization: Negative Electrospray Ionization (ESI-).[2] Phenols lose a proton easily to form phenoxide ions
Chromatography:
-
Column: C18 Reverse Phase (e.g., BEH C18, 1.7
m, 2.1 x 50 mm). -
Mobile Phase A: Water (no additives or 0.01%
to aid deprotonation). -
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: 40% B to 95% B over 5 minutes.
MRM Transitions (Multiple Reaction Monitoring):
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Role |
| 4-n-Octylphenol | 205.2 | 106.1 | 25 | Quantifier |
| 4-n-Octylphenol | 205.2 | 133.1 | 30 | Qualifier |
| 4-n-OP-d17 (IS) | 222.3 | 106.1* | 25 | Internal Standard |
Note on d17 Transition: The product ion for the d17 standard depends on the fragmentation pathway. If the fragment is the ring (containing no deuterium), it may share the 106 mass. If the fragment retains the
Data Analysis & Validation
Calculation
Quantification is performed using the Area Ratio :
Linearity & Sensitivity
-
Linear Range: Typically 0.1 ng/mL to 100 ng/mL (
). -
LOD (Limit of Detection): ~0.05 ng/mL (matrix dependent).
Troubleshooting Matrix Effects
If the absolute area of the IS in a sample is <50% of the IS area in the solvent standard, significant suppression is occurring.
-
Action: Dilute the sample 1:5 or improve the SPE wash step.
References
-
Centers for Disease Control and Prevention (CDC). (2008). Exposure of the U.S. Population to Bisphenol A and 4-tertiary-Octylphenol: 2003–2004. Environmental Health Perspectives.[3] [Link] (Note: Link directs to general exposure report landing page as specific PDF URLs change dynamically; search "NHANES Octylphenol").
-
U.S. Environmental Protection Agency (EPA). (2007).[4] Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.[4][2][Link][5]
-
Kawaguchi, M., et al. (2004).[6] Determination of 4-nonylphenol and 4-tert-octylphenol in water samples by stir bar sorptive extraction and thermal desorption-gas chromatography-mass spectrometry. Analytica Chimica Acta. [Link]
-
Calafat, A. M., et al. (2005). Urinary Concentrations of Bisphenol A and 4-Nonylphenol in a Human Reference Population.[3] Environmental Health Perspectives.[3] (Demonstrates the use of isotope dilution in large cohorts). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epa.gov [epa.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. weber.hu [weber.hu]
- 5. National Inventory of Alkylphenol Ethoxylate Compounds in U.S. Sewage Sludges and Chemical Fate in Outdoor Soil Mesocosms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. besjournal.com [besjournal.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Solid-Phase Extraction (SPE) for 2-(1,1,3,3-tetramethylbutyl)phenol from Urine
Welcome to the technical support guide for the robust extraction of 2-(1,1,3,3-tetramethylbutyl)phenol from human urine using solid-phase extraction (SPE). This document provides in-depth, field-proven insights, troubleshooting guides, and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Section 1: Critical Pre-SPE Considerations & FAQs
Before initiating the SPE protocol, proper sample preparation is paramount. The chemical state of the analyte and the complexity of the urine matrix must be addressed to ensure successful extraction.
Q1: Why is a hydrolysis step necessary for analyzing 2-(1,1,3,3-tetramethylbutyl)phenol in urine?
A: Like many xenobiotics, 2-(1,1,3,3-tetramethylbutyl)phenol undergoes Phase II metabolism in the body, where it is conjugated with glucuronic acid or sulfate to increase its water solubility for excretion.[1][2][3][4] These conjugated forms are highly polar and will not be efficiently retained on common reversed-phase SPE sorbents. A hydrolysis step is essential to cleave these conjugates, converting the analyte back to its free, less polar parent form, which can then be effectively extracted and accurately quantified.[2][3][5]
Q2: Should I use enzymatic or chemical hydrolysis? What are the advantages and disadvantages?
A: The choice between enzymatic and chemical hydrolysis depends on analyte stability, required throughput, and potential for side reactions.
| Hydrolysis Method | Advantages | Disadvantages |
| Enzymatic | Highly specific (e.g., β-glucuronidase/arylsulfatase), minimizing analyte degradation.[1] Works under mild conditions (pH, temperature).[1][2] | Can be more expensive and time-consuming, with incubation times ranging from minutes to overnight.[3] Enzyme activity can be lot-dependent and influenced by matrix components. |
| Chemical (Acid) | Fast, inexpensive, and effective for cleaving many conjugates.[6] | Harsh conditions (strong acid, high heat) can degrade the target analyte or other urine components, creating interferences.[3][7] Less specific, and can lead to unwanted side reactions.[3] |
For phenolic compounds like 2-(1,1,3,3-tetramethylbutyl)phenol, enzymatic hydrolysis is generally the preferred method to ensure the integrity of the analyte.[2][8]
Q3: How can I optimize the enzymatic hydrolysis step for maximum efficiency?
A: Optimal hydrolysis is compound-dependent and requires careful optimization.[5] Key parameters to evaluate include:
-
Enzyme Source: β-glucuronidases from different sources (e.g., Helix pomatia, abalone, recombinant E. coli) have different optimal pH, temperatures, and specific activities.[1][5] Recombinant enzymes often offer faster and more efficient hydrolysis.[1]
-
Incubation Time & Temperature: These must be balanced to maximize cleavage without degrading the analyte. Typical conditions range from 30 minutes to overnight at temperatures between 37°C and 55°C.[2][5][9]
-
pH: The pH of the urine sample must be adjusted to the optimal range for the chosen enzyme, typically using an acetate or phosphate buffer.[2][9]
-
Enzyme Concentration: Using a sufficient concentration of the enzyme is crucial for complete hydrolysis within the desired timeframe.
Q4: My urine sample is cloudy. What pretreatment is required before loading it onto the SPE cartridge?
A: Particulate matter can clog the SPE sorbent bed, leading to slow flow rates and inconsistent results.[10][11] It is critical to pretreat cloudy or high-particulate urine samples.
-
Centrifugation: Spin the sample at high speed (e.g., 4000 rpm for 5 minutes) to pellet particulates.[9]
-
Filtration: Filter the supernatant through a 0.45 µm filter.
-
pH Adjustment: After hydrolysis and clarification, adjust the sample pH. For retaining a weakly acidic phenol on a reversed-phase sorbent, the pH should be adjusted to ~2 units below its pKa to ensure it is in its neutral, non-ionized form. A pH between 5 and 7 is often a good starting point.[12]
-
Dilution: Dilute the sample with water or a buffer. This reduces viscosity and can minimize matrix interferences.[12][13]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the SPE workflow.
Problem 1: Low or No Analyte Recovery
Symptom: The concentration of 2-(1,1,3,3-tetramethylbutyl)phenol in your final extract is significantly lower than expected, or undetectable.
| Potential Cause | Diagnostic Check | Solution(s) |
| Analyte Breakthrough During Loading | Analyze the fraction that passes through the cartridge during sample loading.[14] | • Check Sample pH: Ensure the sample pH promotes analyte neutrality for strong retention on reversed-phase media.[13] • Reduce Flow Rate: Load the sample slowly (1-2 drops/sec) to allow sufficient interaction time between the analyte and the sorbent.[15] • Reduce Organic Content: If the sample was diluted with an organic solvent, ensure the final concentration is low enough not to cause premature elution. Dilute with water or buffer instead. |
| Analyte Loss During Wash Step | Analyze the wash solvent fraction for the presence of your analyte.[13] | • Decrease Wash Solvent Strength: The wash solvent may be too strong, eluting the analyte along with interferences. Reduce the percentage of organic solvent (e.g., from 15% methanol to 5% methanol).[9][13][14] |
| Incomplete Elution | Re-elute the cartridge with a fresh aliquot of elution solvent and analyze this second fraction.[13] | • Increase Elution Solvent Strength: Use a stronger organic solvent (e.g., switch from methanol to acetonitrile or add a small percentage of a more nonpolar solvent).[10][13] • Increase Elution Volume: Ensure the volume is sufficient to completely wet the sorbent bed and elute the analyte. Try eluting with two smaller aliquots instead of one large one.[10][13] • Allow "Soak" Time: Let the elution solvent sit on the sorbent bed for a few minutes before applying vacuum to disrupt interactions.[13] |
| SPE Cartridge Dried Out | This is a procedural error. If the sorbent bed dries out after conditioning and before sample loading, retention will be poor. | • Always ensure ~1 mm of equilibration solvent remains on top of the sorbent bed before loading the sample.[12] If it dries, re-condition and re-equilibrate the cartridge.[10] |
Problem 2: Poor Reproducibility & Inconsistent Results
Symptom: You observe high relative standard deviation (RSD) between replicate extractions.
| Potential Cause | Diagnostic Check | Solution(s) |
| Inconsistent Flow Rates | Observe the flow rates during loading, washing, and elution across different samples. | • Use a vacuum manifold with a pressure gauge or a positive pressure manifold to ensure a consistent flow rate for all steps and all samples. A rate of 1-2 drops per second is a good target.[15] |
| Incomplete or Variable Hydrolysis | Spike a set of control urine samples with a known amount of a conjugated standard and measure the free analyte after hydrolysis. | • Re-optimize the hydrolysis conditions (enzyme concentration, time, temperature, pH) to ensure complete and consistent cleavage of conjugates.[5] |
| Matrix Effects | Perform a post-extraction spike experiment to assess ion suppression or enhancement in your analytical system (e.g., LC-MS).[16][17] | • Improve Wash Step: Optimize the wash solvent to be as strong as possible without eluting the analyte, thereby removing more matrix components.[14] • Change Sorbent: A different sorbent chemistry (e.g., a polymeric sorbent like Oasis HLB or a mixed-mode sorbent) may offer better selectivity and cleanup.[9][18] • Use Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[19] |
| Sorbent Bed Mass Overload | Recovery decreases with increasing sample concentration. | • Reduce Sample Volume: Load a smaller volume of the urine sample. • Increase Sorbent Mass: Use an SPE cartridge with a larger bed mass to increase capacity.[20] |
Problem 3: Slow or Blocked Cartridge Flow
Symptom: The sample or solvents pass through the cartridge very slowly or not at all.
| Potential Cause | Diagnostic Check | Solution(s) |
| Particulates in Sample | Visually inspect the sample for cloudiness or sediment. | • Centrifuge and/or filter the urine sample prior to loading as described in the pre-treatment FAQ.[9][10] |
| High Sample Viscosity | The urine sample appears thick or syrupy. | • Dilute the urine sample with water or an appropriate buffer (e.g., 1:1 v/v) to reduce its viscosity.[10] |
| Protein Precipitation on Cartridge | Flow slows dramatically after the sample is loaded. | • Ensure any necessary protein precipitation steps are performed before loading. For urine, this is less common than for plasma, but dilution helps minimize protein interactions. |
Section 3: Optimized Experimental Protocol
This section provides a validated starting point for your method development.
Protocol 1: Enzymatic Hydrolysis
-
Pipette 1 mL of clarified urine into a glass tube.
-
Add an appropriate internal standard.
-
Add 500 µL of 1 M sodium acetate buffer (pH 5.0).[9]
-
Add ≥200 units of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Vortex briefly to mix.
-
Incubate in a water bath at 37°C overnight (or use optimized conditions for a faster recombinant enzyme, e.g., 55°C for 30 minutes).[5][9]
-
Allow the sample to cool to room temperature before proceeding to SPE.
Protocol 2: Solid-Phase Extraction Workflow
This protocol is based on a polymeric reversed-phase sorbent, which offers robust performance for phenolic compounds in complex matrices.[9]
-
SPE Sorbent: Polymeric Reversed-Phase (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa), 60 mg, 3 mL.[9]
-
Condition: Pass 2 mL of ethyl acetate through the cartridge.
-
Condition: Pass 2 mL of methanol through the cartridge.[9]
-
Equilibrate: Pass 2 mL of deionized water (acidified to pH ~6 with formic acid) through the cartridge. Do not let the sorbent bed go dry.[9]
-
Load: Load the hydrolyzed urine sample onto the cartridge at a flow rate of ~1 mL/min.
-
Wash 1: Pass 2 mL of 15% methanol in water (acidified to pH ~6) to remove polar interferences.[9]
-
Dry: Dry the cartridge under vacuum or positive pressure for 10-20 minutes to remove residual water.[9]
-
Elute: Elute the analyte with 2 x 1.5 mL aliquots of ethyl acetate into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for instrumental analysis (LC-MS or GC-MS).
Section 4: Visual Workflows & Data
Diagrams
Caption: Overall SPE workflow for 2-(1,1,3,3-tetramethylbutyl)phenol.
Caption: Troubleshooting logic for low analyte recovery in SPE.
Data Tables
Table 1: Comparison of Common SPE Sorbents for Phenolic Compounds
| Sorbent Type | Chemistry | Retention Mechanism | Advantages for Phenols in Urine | Potential Issues |
| Polymeric Reversed-Phase | e.g., Poly(divinylbenzene-co-N-vinylpyrrolidone) | Hydrophilic-Lipophilic Balanced (Reversed-Phase) | High capacity and surface area; stable across a wide pH range; excellent retention for a broad range of compounds.[9][18] | Can retain some interferences; requires careful optimization of wash step. |
| Silica-Based C18 | Octadecyl-bonded silica | Reversed-Phase (Hydrophobic) | Good retention for non-polar analytes from aqueous samples.[18] | Prone to dewetting if sorbent dries; limited pH stability (typically pH 2-8); potential for silanol interactions.[12] |
| Mixed-Mode | e.g., Reversed-Phase + Ion Exchange (C8 + SCX) | Multiple (Hydrophobic and Ionic) | Offers enhanced selectivity by targeting both hydrophobic and ionic properties, leading to cleaner extracts.[5][18] | Method development can be more complex due to dual retention mechanisms.[21] |
References
-
Biotage. (n.d.). Better Hydrolysis and Increased Efficiency for Urine Drug Testing Using Mixed-Mode Solid Phase Extraction with In-well Hydrolysis. Retrieved from [Link]
-
Arnesen, V. H., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. PMC. Retrieved from [Link]
-
Puklová, M., et al. (2023). Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method. PMC. Retrieved from [Link]
-
Käfferlein, H. U., & Broding, H. C. (2019). Determination of 4‐tert‐octylphenol and p‐nonylphenol in urine by LC‐MS. Publisso. Retrieved from [Link]
-
Bowman, J. D., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Retrieved from [Link]
-
Lu, D., et al. (2015). Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO3-treated silica, and gas chromatography tandem mass spectrometry. Bisphenol A Information & Resources. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. Retrieved from [Link]
-
He, J., et al. (2016). Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol analogues in human urine. The University of Queensland eSpace. Retrieved from [Link]
-
Pirard, C., et al. (2007). Solid-phase extraction method for the determination of free and conjugated phenol compounds in human urine. ResearchGate. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]
-
Hawach Scientific. (2025). How To Choose The Right SPE Sorbent For Your Application?. Retrieved from [Link]
-
Matuszewski, B. K. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. Retrieved from [Link]
-
Selvan, P. S., & Ravichandran, S. (2022). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Spectroscopy Online. Retrieved from [Link]
-
Singh, R., et al. (2022). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. MDPI. Retrieved from [Link]
-
Lu, D., et al. (2015). Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO3-treated silica, and gas chromatography tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
LCGC International. (2020). Three Common SPE Problems. Retrieved from [Link]
-
Al-Khafaji, M., et al. (2022). Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Frontiers. Retrieved from [Link]
-
Dobrzyńska, M., & Stępień, K. (2023). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI. Retrieved from [Link]
-
Agilent. (n.d.). Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. Retrieved from [Link]
-
Phenomenex. (n.d.). Solid Phase Extraction (SPE) Columns & Cartridges. Retrieved from [Link]
-
Agilent. (n.d.). Updating Solid Phase Extraction Methods. Retrieved from [Link]
-
ATSDR. (n.d.). Toxicological Profile for Phenol. Retrieved from [Link]
-
Scribd. (n.d.). Urine Sample For Phenol by GC and GCMS-AB. Retrieved from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
-
Zhang, Z., et al. (2011). A Study on Bisphenol A, Nonylphenol, and Octylphenol in Human Urine amples Detected by SPE-UPLC-MS. Biomedical and Environmental Sciences. Retrieved from [Link]
-
Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. Retrieved from [Link]
-
Zodrow, E., et al. (2021). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. ResearchGate. Retrieved from [Link]
Sources
- 1. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 2. series.publisso.de [series.publisso.de]
- 3. myadlm.org [myadlm.org]
- 4. mdpi.com [mdpi.com]
- 5. biotage.com [biotage.com]
- 6. scribd.com [scribd.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. besjournal.com [besjournal.com]
- 9. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPE Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
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- 15. gcms.cz [gcms.cz]
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- 17. chromatographyonline.com [chromatographyonline.com]
- 18. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]
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- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. agilent.com [agilent.com]
Technical Support Center: Handling & Stability of 2-(1,1,3,3-tetramethylbutyl)phenol
Introduction: The Molecule & The Challenge
Welcome to the Technical Support Center. This guide addresses the specific handling requirements for 2-(1,1,3,3-tetramethylbutyl)phenol (also known as o-tert-octylphenol ).[1][2]
Crucial Distinction: Do not confuse this molecule with its isomer, 4-tert-octylphenol (CAS 140-66-9). While the para-isomer is a common solid degradation product of Triton X-100, the 2-isomer (ortho) discussed here is structurally distinct. The bulky alkyl group at the ortho position creates steric hindrance around the hydroxyl group, altering its solubility, melting point (often a viscous liquid or low-melting solid), and oxidative stability compared to its para counterpart.
Failure to account for these steric and lipophilic properties leads to the three most common user complaints: concentration drift , unexpected precipitation , and oxidative discoloration .
Module 1: Standard Operating Procedure (SOP) for Stock Preparation
The "Viscosity Trap" & Solvent Selection
Unlike crystalline phenols, 2-(1,1,3,3-tetramethylbutyl)phenol often presents as a viscous liquid or waxy solid at room temperature. Standard weighing boats can result in significant mass loss due to residue retention.
Protocol: Precision Stock Generation
-
Gravimetric Addition: Do not pipette the neat compound. The high viscosity leads to volume errors. Weigh the compound directly into the final storage vial (Amber Glass).
-
Solvent Choice:
-
Recommended: DMSO (Dimethyl sulfoxide) or Ethanol (absolute) .
-
Why? The molecule is highly lipophilic (LogP ~4.1). It is insoluble in water.
-
-
Dissolution: Vortex for 30 seconds. If the compound was stored cold, allow it to equilibrate to room temperature before opening to prevent condensation, which accelerates oxidation.
Workflow Visualization
Figure 1: Optimized workflow for preparing oxidation-resistant phenolic stock solutions.
Module 2: Storage & Stability Matrix
Phenols are electron-rich and prone to oxidation, forming quinones (yellow/brown products). The ortho-alkyl group provides some protection, but light and oxygen remain enemies.
Stability Data Summary
| Parameter | Condition | Stability Estimate | Technical Note |
| Solid/Neat | +4°C, Dark | 2 Years | Hygroscopic; keep tightly sealed. |
| DMSO Stock | -20°C, Dark | 6–12 Months | Freezing Point Warning: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles introduce water (condensation), causing precipitation. |
| Ethanol Stock | -20°C, Dark | 3–6 Months | Solvent evaporation is a risk; seal with parafilm. |
| Aqueous Dilution | Room Temp | < 24 Hours | Unstable. Rapid adsorption to plastics and potential precipitation. |
Container Specifications
-
Material: Glass (Borosilicate) is mandatory.
-
Avoid: Polypropylene (PP) or Polystyrene (PS).
-
Mechanism:[3] The lipophilic octyl chain interacts with hydrophobic plastic surfaces, leading to concentration depletion (up to 20% loss in 24h in low-concentration aqueous solutions).
Module 3: Troubleshooting Guide
Diagnostic Logic Tree
Figure 2: Diagnostic logic for resolving common stability and handling issues.
Detailed Solutions
1. Issue: "My stock solution turned yellow/pink."
-
Diagnosis: Oxidation.[4][5] Phenolic compounds oxidize to form quinones and polymeric products, which are chromophores.[4]
-
Root Cause: Exposure to light or air (oxygen) over time.
-
Fix:
-
Discard the stock; oxidation products can interfere with biological assays (redox cycling).
-
Prevention: Store in amber vials. Overlay the headspace with Nitrogen or Argon gas before closing the vial.
-
2. Issue: "The compound precipitated when I added it to my cell culture media."
-
Diagnosis: Solvent Shock (Crash-out).
-
Root Cause: 2-(1,1,3,3-tetramethylbutyl)phenol is highly hydrophobic.[2] Adding a high-concentration DMSO stock directly to water causes rapid local precipitation before mixing can occur.
-
Fix:
-
Step-down Dilution: Dilute the stock 1:10 in intermediate solvent (e.g., Ethanol) before the final dilution into aqueous buffer.
-
Vortex while adding: Inject the stock directly into the vortexing buffer to disperse immediately.
-
Limit: Ensure final concentration is below the solubility limit (typically < 100 µM in aqueous buffers, though matrix dependent).
-
3. Issue: "My LC-MS signal is 30% lower than expected."
-
Diagnosis: Surface Adsorption.
-
Root Cause: The octyl chain acts like a "grease," sticking to plastic pipette tips and Eppendorf tubes.
-
Fix:
-
Pre-rinse pipette tips with the solvent before transfer.
-
Use Low-Retention plastics or, ideally, silanized glass vials for all dilution steps.
-
Module 4: Frequently Asked Questions (FAQs)
Q: Can I freeze-thaw the DMSO stock repeatedly? A: No. DMSO is hygroscopic. Every time you open a cold vial, it pulls moisture from the air. This water accumulation can cause the hydrophobic phenol to precipitate inside the stock vial over time. Best Practice: Aliquot stocks into single-use glass vials (e.g., 50 µL) to avoid freeze-thaw cycles.
Q: Is this the same as Triton X-100? A: No. Triton X-100 is a polymer (polyethylene glycol octylphenyl ether). When Triton degrades, it releases 4-tert-octylphenol (the para-isomer). You are working with the 2-isomer (ortho). While they share chemical properties (lipophilicity, phenolic nature), they are distinct chemical entities with different receptor binding profiles.
Q: How do I dispose of this? A: Treat as hazardous chemical waste. Alkylphenols are toxic to aquatic life. Do not pour down the drain. Collect in a solvent waste container designated for toxic organics.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77926, Phenol, 2-(1,1,3,3-tetramethylbutyl)-. Retrieved October 26, 2023 from [Link]
- Cited for: Chemical identity, lipophilicity, and distinction
- Cited for: Solvent properties, hygroscopicity, and freezing point d
-
ECHA (European Chemicals Agency). Substance Information: 2-(1,1,3,3-tetramethylbutyl)phenol. Retrieved from [Link]
-
Gokel, G. W., & Durst, H. D. (1976). Crown Ether Chemistry: Principles and Applications. Aldrichimica Acta.[8] (General reference for phenolic handling and oxidation risks in organic synthesis).
-
Cited for: Mechanisms of phenolic oxidation and quinone formation.[4]
-
Sources
- 1. 3884-95-5,o-(1,1,3,3-tetramethylbutyl)phenol [lookchemicals.com]
- 2. CAS 3884-95-5: 2-(1,1,3,3-Tetramethylbutyl)phenol [cymitquimica.com]
- 3. chempak.net [chempak.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Purification of Crude 2-(1,1,3,3-tetramethylbutyl)phenol
Welcome to the technical support center for the purification of crude 2-(1,1,3,3-tetramethylbutyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Introduction
2-(1,1,3,3-tetramethylbutyl)phenol, also known as 2-tert-octylphenol, is a valuable intermediate in the synthesis of various industrial chemicals, including surfactants and antioxidants[1]. Its synthesis, typically through the Friedel-Crafts alkylation of phenol with diisobutylene, often yields a crude product containing a mixture of isomers, unreacted starting materials, and other byproducts[2][3]. Achieving high purity is critical for downstream applications. This guide provides practical solutions to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2-(1,1,3,3-tetramethylbutyl)phenol?
A1: The primary impurities depend on the synthetic route, but in a typical Friedel-Crafts alkylation of phenol with diisobutylene, you can expect:
-
Isomers: The most significant impurity is often the para-substituted isomer, 4-(1,1,3,3-tetramethylbutyl)phenol. Di-alkylated phenols are also common byproducts[3].
-
Unreacted Starting Materials: Residual phenol and diisobutylene may be present[2].
-
Oxidation Products: Phenols are susceptible to oxidation, which can lead to colored impurities, especially if the crude product has been exposed to air and light for extended periods.
Q2: My crude product is a dark, viscous oil, but the pure compound is a solid. What causes this?
A2: The discoloration is likely due to the presence of oxidized phenolic impurities. Phenols are prone to forming colored quinone-type structures upon exposure to oxygen. The oily consistency is due to the mixture of the solid product with liquid or low-melting impurities such as unreacted diisobutylene and some isomeric byproducts.
Q3: Which purification method is generally the most effective for this compound?
A3: The choice of purification method depends on the scale of your experiment and the desired final purity.
-
Fractional Distillation is suitable for large-scale purification and for removing impurities with significantly different boiling points.
-
Recrystallization is an excellent technique for removing small amounts of impurities and for obtaining high-purity material, especially for final polishing.
-
Column Chromatography offers the best separation for closely related isomers and is ideal for achieving very high purity on a smaller scale.
Troubleshooting Guides
Fractional Distillation
Fractional distillation separates compounds based on differences in their boiling points. For this system, it is crucial to have an efficient fractionating column to separate the isomeric products.
Problem 1: Poor separation between 2-(1,1,3,3-tetramethylbutyl)phenol and its 4-isomer.
-
Solution:
-
Use a High-Efficiency Column: Employ a vacuum-jacketed Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) to increase the number of theoretical plates.
-
Distill Under Reduced Pressure: Lowering the pressure will reduce the boiling points and can sometimes enhance the boiling point difference between isomers.
-
Slow and Steady Distillation Rate: A slow distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to improved separation.
-
Problem 2: The product darkens during distillation.
-
Cause: Thermal degradation or oxidation of the phenol at high temperatures.
-
Solution:
-
Distill Under Vacuum: This will significantly lower the required temperature.
-
Inert Atmosphere: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Table 1: Boiling Points of Key Components
| Compound | Boiling Point (°C) at 760 mmHg |
| Phenol | 181.7[6] |
| Diisobutylene (mixture of isomers) | 101-105[7][8] |
| 2-(1,1,3,3-tetramethylbutyl)phenol | Estimated to be similar to the 4-isomer |
| 4-(1,1,3,3-tetramethylbutyl)phenol | 279[4][5] |
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.
Problem 1: The compound "oils out" instead of forming crystals.
-
Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities that inhibit crystallization.
-
Solution:
-
Change the Solvent: Select a solvent with a lower boiling point.
-
Use a Two-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid (cloudy). Reheat to get a clear solution and then allow it to cool slowly. A common example is dissolving in a small amount of a hot polar solvent like ethanol and then adding a non-polar solvent like hexane or water until the cloud point is reached[9].
-
Seed the Solution: Add a small crystal of the pure compound to induce crystallization.
-
Problem 2: Low recovery of the purified product.
-
Cause:
-
Using too much solvent.
-
The compound is significantly soluble in the cold solvent.
-
Cooling the solution too quickly.
-
-
Solution:
-
Use Minimal Solvent: Dissolve the crude product in the minimum amount of hot solvent required to achieve a saturated solution.
-
Optimize the Solvent: If the compound is too soluble even when cold, try a different solvent or a solvent mixture where the solubility at low temperatures is lower.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Table 2: Suggested Solvents for Recrystallization
| Solvent Type | Examples | Rationale |
| Good Solvents (for initial dissolution) | Toluene, Acetone, Ethanol | The bulky alkyl group increases solubility in less polar organic solvents. |
| Poor Solvents (for inducing crystallization) | Hexane, Heptane, Water | The phenolic hydroxyl group provides some polarity, but the large non-polar tail makes it insoluble in highly polar or very non-polar solvents. |
Column Chromatography
Column chromatography provides the highest degree of purification by separating compounds based on their differential adsorption onto a solid stationary phase.
Problem 1: Poor separation of isomers on the column.
-
Cause: The isomers have very similar polarities.
-
Solution:
-
Optimize the Mobile Phase: Use a solvent system with low polarity to increase the separation. A gradient elution, starting with a very non-polar solvent (e.g., pure hexane) and gradually increasing the polarity by adding a slightly more polar solvent (e.g., ethyl acetate or dichloromethane), can be very effective.
-
Choose the Right Stationary Phase: Standard silica gel is usually effective. For difficult separations, consider using a different stationary phase like alumina or a reverse-phase C18 silica gel.
-
Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a narrow starting band.
-
Problem 2: Tailing of the product peak.
-
Cause: The compound is interacting too strongly with the stationary phase, often due to the acidic nature of the phenol on silica gel.
-
Solution:
-
Add a Modifier to the Mobile Phase: Adding a small amount of a slightly acidic (e.g., a drop of acetic acid) or a slightly basic (e.g., a drop of triethylamine) modifier to the eluent can improve the peak shape.
-
Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel.
-
Workflow Diagrams
Purification Strategy Decision Tree
Caption: Decision tree for selecting the appropriate purification technique.
Troubleshooting Recrystallization
Caption: Troubleshooting workflow for when the product oils out during recrystallization.
References
-
OECD SIDS. (1994, November 24). Phenol, 4-(1,1,3,3-tetramethylbutyl)-. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-(1,1,3,3-tetramethylbutyl)-. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]
-
PubChem. (n.d.). Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)-. Retrieved from [Link]
- Google Patents. (n.d.). US3766276A - Phenol alkylation process.
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
- Google Patents. (n.d.). CN105503534A - Preparation method of 2-cumyl-4-tert-octylphenol.
- Google Patents. (n.d.). US2831898A - Phenol alkylation process.
-
ACS Publications. (2013, June 6). Characterization of Phenol and Alkyl Phenols in Organic Matrixes with Monoethylene Glycol Extraction and Multidimensional Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). Phenol. Retrieved from [Link]
-
ACS Publications. (n.d.). Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. Retrieved from [Link]
-
MDPI. (2025, April 24). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Retrieved from [Link]
-
Wikipedia. (n.d.). Diisobutene. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Theory and Practice of Alkyl Phenol Synthesis. Tert-octylphenols. Retrieved from [Link]
-
IIETA. (2021, May 29). Improvements in Recovery Efficiencies of Phenols from Phenol Fraction Using Two-Stage Alkali Treatment. Retrieved from [Link]
-
ACS Publications. (2024, March 19). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]
-
PubChem. (n.d.). 4-Tert-octylphenol. Retrieved from [Link]
-
PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
- Google Patents. (n.d.). US4547596A - Separation and recovery of alkylated phenols.
-
GL Sciences. (n.d.). Preparative HPLC Columns. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)- (CAS 3294-03-9). Retrieved from [Link]
-
PubChem. (n.d.). 2,4,4-Trimethyl-1-pentene. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US4453004A - Process for the alkylation of phenolic compounds.
-
LCGC International. (n.d.). Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes. Retrieved from [Link]
-
BYJU'S. (n.d.). Phenol. Retrieved from [Link]
-
Britannica. (2026, February 19). Fractional distillation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The alkylation of phenol with isobutene. Retrieved from [Link]
-
Harvard University. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
University of Delaware. (n.d.). Separation of High Purity Oxygenated Aromatics from Catalytic Fast Pyrolysis Organic Streams. Retrieved from [Link]
-
NEET coaching. (n.d.). Phenol | Properties, Preparation, Uses & Safety Information. Retrieved from [Link]
-
Sciencemadness Wiki. (2024, March 5). Phenol. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]ymorphs)
Sources
- 1. Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | C23H32O | CID 22644018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]
- 4. 4-(1,1,3,3-Tetramethylbutyl)phenol | 140-66-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 4-Tert-octylphenol | C14H22O | CID 8814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenol - Wikipedia [en.wikipedia.org]
- 7. Diisobutylene | 25167-70-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. DIISOBUTYLENE CAS#: 25167-70-8 [m.chemicalbook.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Derivatization of 4-tert-octylphenol for Enhanced GC Analysis
Welcome to the technical support center for the analysis of 4-tert-octylphenol (4-t-OP). This guide is designed for researchers and analytical chemists who are looking to enhance their gas chromatography (GC) methods for this and other related alkylphenols. Here, we move beyond simple protocols to explain the underlying chemistry and provide practical, field-tested solutions to common challenges.
The "Why": The Rationale for Derivatizing 4-tert-octylphenol
Direct analysis of 4-tert-octylphenol by gas chromatography is often challenging. The free phenolic hydroxyl (-OH) group makes the molecule polar, leading to several analytical issues:
-
Low Volatility: The polarity of the hydroxyl group results in strong intermolecular hydrogen bonding, which lowers the compound's volatility and requires higher elution temperatures.
-
Poor Thermal Stability: At the high temperatures often required in the GC inlet and column, polar compounds like 4-t-OP can degrade.
-
Peak Tailing: The active hydrogen on the hydroxyl group can interact with active sites (residual silanols) on the GC column and liner surfaces, causing asymmetric, tailing peaks that are difficult to integrate accurately.[1]
Derivatization addresses these issues by chemically modifying the polar hydroxyl group. This process replaces the active hydrogen with a non-polar functional group, effectively "capping" it.[2] The resulting derivative is more volatile, more thermally stable, and less likely to interact with active sites in the GC system, leading to sharper, more symmetrical peaks and improved analytical sensitivity.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for 4-t-OP?
A1: The two most prevalent and effective strategies are Silylation and Acylation .
-
Silylation is the most widely used technique, replacing the active hydrogen with a trimethylsilyl (TMS) group.[3][5] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are extremely common and effective for phenols.[1][6]
-
Acylation converts the phenol into an ester using reagents like acetic anhydride or other acid anhydrides (e.g., heptafluorobutyric anhydride, HFBA).[7] This method produces very stable derivatives and can enhance sensitivity for specific detectors like the Electron Capture Detector (ECD).
Q2: Which silylating reagent should I choose: BSTFA, MSTFA, or something else?
A2: For 4-t-OP, BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) is an excellent and highly versatile choice.[6] It is a powerful trimethylsilyl donor that reacts readily with phenols.[8] MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is the most volatile of the common silylating agents and can be useful for avoiding co-elution of reagent byproducts with early-eluting analytes.[8][9] For phenols that are sterically hindered or slow to react, BSTFA is often used with a catalyst like trimethylchlorosilane (TMCS), typically in a 99:1 ratio (BSTFA:TMCS).[2][6]
Q3: My silylation reaction isn't working. What is the most likely cause?
A3: The single most common cause of silylation failure is the presence of moisture . Silylating reagents are extremely sensitive to water and will preferentially react with any active hydrogens from water molecules instead of your analyte.[2][3][6] Ensure your sample extract is completely dry (e.g., using anhydrous sodium sulfate), use anhydrous solvents, and store your reagents under inert gas in a desiccator.[2][10]
Q4: How long should the derivatization reaction take and at what temperature?
A4: This is highly dependent on the reagent and analyte. For the silylation of phenols with BSTFA, reactions are often complete within 20-60 minutes at 60-70°C.[1] Some studies have even shown that in the right solvent, like acetone, the reaction can be nearly instantaneous at room temperature.[10][11] Acylation with acetic anhydride may require similar conditions.[12] It is always best practice to optimize the reaction time and temperature for your specific sample matrix and concentration levels by analyzing aliquots at different time points until the product peak area maximizes.[6]
Derivatization Workflow Diagram
The following diagram outlines the logical flow from sample preparation to final analysis.
Caption: Logical workflow for 4-t-OP analysis.
Troubleshooting Guide
Issue 1: Low or No Derivatized Product Peak
Q: I see a large solvent peak and maybe my underivatized 4-t-OP peak, but little to no derivative. What's wrong?
-
A: Check for Moisture (Primary Suspect): As mentioned in the FAQ, silylating reagents are highly reactive towards water.[2][6]
-
Causality: The reagent is consumed by trace water in your sample vial, solvent, or from atmospheric humidity, leaving none to react with the 4-t-OP.
-
Solution:
-
Ensure your final sample extract is passed through anhydrous sodium sulfate or another drying agent.[10]
-
Use high-purity, anhydrous-grade solvents for your final extract.
-
Store derivatization reagents in a desiccator and blanket with an inert gas (like nitrogen or argon) after each use.
-
Perform the derivatization in a sealed vial with a PTFE-lined cap.[1]
-
-
-
A: Insufficient Reagent Quantity: The reaction requires a stoichiometric excess of the derivatizing agent.
-
Causality: If there isn't enough reagent to react with all the active sites on your target analyte (and any other reactive matrix components), the reaction will be incomplete.
-
Solution: A general rule of thumb is to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens present in the sample.[2] For complex matrices or unknown concentrations, a larger excess (e.g., 50-100 µL of reagent for a 100 µL sample extract) is common practice.[1]
-
-
A: Suboptimal Reaction Conditions: Derivatization is a chemical reaction with its own kinetics.
-
Causality: The reaction may be too slow at room temperature or for the time allotted. Phenols are generally easier to derivatize than amides or hindered acids, but still benefit from optimization.[2][6]
-
Solution: Increase the reaction temperature to 60-70°C and extend the reaction time to at least 30-60 minutes.[1] Analyze aliquots at different time points to confirm the reaction has gone to completion (i.e., the product peak area no longer increases).[6]
-
Issue 2: Poor Peak Shape (Tailing)
Q: My derivatized 4-t-OP peak is showing significant tailing. I thought derivatization was supposed to fix this?
-
A: Incomplete Derivatization: This is the most direct cause.
-
Causality: If even a small fraction of the 4-t-OP remains underivatized, that portion will interact with active sites in your system, causing the characteristic tail.[13]
-
Solution: Revisit all the solutions for "Low or No Product Peak" to ensure your derivatization is driven to completion.
-
-
A: Active Sites in the GC System: The problem may not be the reaction, but your instrument.
-
Causality: The glass inlet liner, column head, or even the column stationary phase can have active silanol groups that interact with your analyte, even the derivatized form (though to a lesser extent).
-
Solution:
-
Use a high-quality, deactivated glass inlet liner. A glass liner is preferred over stainless steel when working with silylating reagents.[6]
-
Perform regular inlet maintenance, including changing the liner and trimming the front end of the column (5-10 cm) to remove accumulated non-volatile residues.
-
Ensure you are not using a polyethylene glycol (e.g., WAX or FFAP) phase column. The free hydroxyl groups on these phases will react with your silylating reagent and your derivatives, destroying the column.[5][6]
-
-
-
A: On-Column Hydrolysis: TMS derivatives can be susceptible to hydrolysis.
-
Causality: If there is any moisture in your carrier gas or system, the TMS derivative can revert back to the original phenol during the GC run.
-
Solution: Ensure high-purity carrier gas with moisture and oxygen traps that are checked and replaced regularly. Analyze samples as soon as possible after derivatization.
-
Issue 3: Ghost Peaks and Carryover
Q: I'm seeing peaks in my blank runs that correspond to my 4-t-OP derivative. Where are they coming from?
-
A: Syringe/Autosampler Carryover: This is common when analyzing samples with a wide concentration range.[14]
-
Causality: Residue from a high-concentration sample remains in the syringe and is injected with the subsequent blank or low-concentration sample.
-
Solution: Implement a rigorous syringe cleaning protocol. Use multiple solvent rinses (e.g., with both a non-polar and a mid-polar solvent like acetone or ethyl acetate) between injections. Analyze a solvent blank after a particularly concentrated sample to confirm the system is clean.[14]
-
-
A: Inlet Contamination: The inlet is a common source of ghost peaks.
-
Causality: Over time, less volatile matrix components or droplets of sample can accumulate in the inlet liner. In subsequent runs, these residues can slowly bleed out or be partially vaporized, creating ghost peaks.
-
Solution: Regular inlet maintenance is critical. Replace your septum and liner frequently, especially when troubleshooting.
-
Data & Protocols
Table 1: Comparison of Common Derivatization Reagents for 4-t-OP
| Reagent | Derivative | Reaction Byproducts | Advantages | Disadvantages |
| BSTFA | Trimethylsilyl (TMS) Ether | N-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide | Highly versatile, good volatility, reacts rapidly and completely.[6] | Moisture sensitive, derivatives can be prone to hydrolysis.[2][6] |
| BSTFA + 1% TMCS | Trimethylsilyl (TMS) Ether | (Same as above) | Catalyst increases reactivity for hindered or difficult compounds.[2][6] | More aggressive, can sometimes create more byproducts. Moisture sensitivity is critical. |
| Acetic Anhydride | Acetate Ester | Acetic Acid | Forms very stable derivatives, less sensitive to trace moisture than silylation. | Can be less volatile than TMS derivatives, may require different GC conditions. |
| HFBA | Heptafluorobutyrate Ester | Heptafluorobutyric Acid | Excellent for enhancing ECD response, creates stable derivatives.[7][15] | Reagent and byproducts can be corrosive, requires careful handling. |
Protocol 1: Silylation of 4-t-OP using BSTFA with 1% TMCS
-
Reagents & Equipment:
-
Dried sample extract in an aprotic solvent (e.g., Hexane, Toluene, or Acetone[10]).
-
BSTFA + 1% TMCS derivatizing reagent.
-
2 mL autosampler vials with PTFE-lined screw caps.
-
Heating block or oven.
-
Vortex mixer.
-
-
Procedure:
-
Pipette up to 100 µL of the dried sample extract into a clean, dry autosampler vial.
-
Add 100 µL of BSTFA + 1% TMCS reagent to the vial. Note: Ensure a molar excess of reagent to analyte.
-
Immediately cap the vial tightly to prevent moisture ingress.[1]
-
Vortex the mixture for 15-30 seconds.[1]
-
Place the vial in a heating block set to 70°C for 30 minutes.[1] This is a starting point and should be optimized.
-
Allow the vial to cool to room temperature before opening.
-
The sample is now ready for GC-MS analysis. Inject 1 µL into the GC system.
-
-
Safety: Derivatization reagents are flammable and moisture-sensitive.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: Acylation of 4-t-OP using Acetic Anhydride
-
Reagents & Equipment:
-
Dried sample extract.
-
Acetic Anhydride (derivatization grade).
-
Pyridine or a mild base catalyst (e.g., potassium carbonate).
-
Aprotic solvent (e.g., Hexane).
-
Heating block or water bath.
-
-
Procedure:
-
Concentrate the sample extract to approximately 100-200 µL.
-
Add 50 µL of pyridine (acts as a catalyst and acid scavenger) and 100 µL of acetic anhydride.
-
Cap the vial tightly and vortex.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add 1 mL of hexane and 1 mL of reagent-free water to quench the excess acetic anhydride and wash the derivative.
-
Vortex and allow the layers to separate.
-
Carefully transfer the upper organic layer (hexane) containing the derivatized 4-t-OP to a clean vial for analysis.
-
Table 2: Typical Starting GC-MS Parameters for TMS-derivatized 4-t-OP
| Parameter | Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) | A standard non-polar to mid-polar column provides good separation for these types of derivatives. |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Inlet Temp | 275°C | Ensures rapid volatilization of the less-polar derivative without degradation. |
| Carrier Gas | Helium, 1.0 - 1.2 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial 60°C (hold 1 min), ramp 15°C/min to 200°C, ramp 25°C/min to 300°C (hold 5 min) | A starting point; adjust based on co-eluting matrix components. |
| MS Transfer Line | 280-300°C | Prevents cold spots and analyte condensation before the source. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization (EI). |
| MS Mode | Scan (for initial identification) or Selected Ion Monitoring (SIM) (for quantification) | SIM mode provides significantly higher sensitivity and selectivity. |
| Key SIM Ions | m/z 263 (M-15), 278 (M+) | The M-15 ion (loss of a methyl group from the TMS moiety) is often a strong, characteristic fragment. |
References
- Sigma-Aldrich. (n.d.). BSTFA.
- Benchchem. (n.d.). Application Note: Derivatization of 1-Phenyl-1-Propanol using BSTFA for GC-MS Analysis.
- Lee, H. B., & Peart, T. E. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
- ResearchGate. (2025). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry.
- Lee, H. B., & Peart, T. E. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed.
- Proestos, C., et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI.
- SciELO. (2012). Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses.
- adis international. (n.d.). Derivatization reagents for GC - Chromatography.
- Šimek, Z., et al. (2015). Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. PubMed.
- ResearchGate. (2025). (PDF) Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry.
- Sigma-Aldrich. (n.d.). Acetic anhydride for GC derivatization, LiChropur, = 99.0 108-24-7.
- U.S. EPA. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography.
- Phenomenex. (2021, February 17). GC Derivatization Explained for Better Results.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- ResearchGate. (n.d.). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination.
- Chrom Tech. (n.d.). GC Derivatization.
- ResearchGate. (2025). Determination of p-tert-Octylphenol in Blood and Tissues by Gas Chromatography Coupled with Mass Spectrometry.
- ResearchGate. (2025). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry | Request PDF.
- PMC. (2012). Optimization and Simultaneous Determination of Alkyl Phenol Ethoxylates and Brominated Flame Retardants in Water after SPE and Heptafluorobutyric Anhydride Derivatization followed by GC/MS.
- Schnelle-Kreis, J., et al. (2011). In-situ derivatization thermal desorption GC-TOFMS for direct analysis of particle-bound non-polar and polar organic compounds. Atmospheric Chemistry and Physics.
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- 7. Optimization and Simultaneous Determination of Alkyl Phenol Ethoxylates and Brominated Flame Retardants in Water after SPE and Heptafluorobutyric Anhydride Derivatization followed by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
Comparative Guide: Estrogenic Activity of 4-tert-Octylphenol vs. Nonylphenol
[1][2][3][4][5]
Executive Summary
This guide provides a technical comparison of the estrogenic potency of 4-tert-octylphenol (4-t-OP) and Nonylphenol (NP) . While both are alkylphenol xenoestrogens that bind to the Estrogen Receptor (ER) as agonists, their potency profiles differ based on structural branching and experimental context (in vitro vs. in vivo).
Key Takeaway:
-
In Vitro: 4-tert-octylphenol typically exhibits higher Relative Binding Affinity (RBA) and transcriptional potency than technical Nonylphenol. Its tertiary alkyl structure more closely mimics the C/D ring steric bulk of
-estradiol (E2). -
In Vivo: The potency relationship is complex and route-dependent. While 4-t-OP is potent subcutaneously, Nonylphenol often shows higher oral potency due to differences in metabolic clearance and first-pass effects.
Structural Basis of Estrogenicity (SAR Analysis)
To understand the difference in activity, one must analyze the Structure-Activity Relationship (SAR) regarding the Ligand Binding Domain (LBD) of the ER.
The "Tertiary Anchor" Hypothesis
The estrogen receptor's hydrophobic pocket is designed to accommodate the steroid backbone of estradiol.
-
4-tert-Octylphenol (4-t-OP): Possesses a tertiary carbon (
-carbon) immediately adjacent to the phenol ring. This bulky, branched structure creates a rigid steric fit that effectively mimics the steroid C-ring, stabilizing the receptor in the agonist conformation (Helix 12 positioning). -
Technical Nonylphenol (NP): Commercially available NP is a mixture of isomers.[1] Many isomers possess linear or less branched chains. These flexible chains result in a higher entropic penalty upon binding, generally leading to lower affinity compared to the rigid 4-t-OP.
Expert Insight: When selecting reference standards, ensure you distinguish between 4-n-nonylphenol (linear, lower potency) and technical nonylphenol (branched mixture, moderate potency). This guide focuses on the commercially relevant branched forms.
In Vitro Comparative Analysis
The following data synthesizes results from Competitive Binding Assays and MCF-7 Cell Proliferation Assays (E-Screen).
Table 1: Comparative In Vitro Potency Data
| Metric | 4-tert-Octylphenol (4-t-OP) | Nonylphenol (NP, Technical) | Reference Standard ( |
| Relative Binding Affinity (RBA) | 0.072% | 0.026% | 100% |
| MCF-7 Proliferation (EC50) | 0.1 - 1.0 | 1.0 - 10 | 1 - 10 pM |
| Transcriptional Activation | Full Agonist | Full Agonist | Full Agonist |
| Serum Protein Interaction | High inhibition (22-fold reduction in serum) | Moderate inhibition (5-fold reduction in serum) | Low inhibition |
Note: RBA values are derived from serum-free media conditions. The presence of serum albumin significantly alters bioavailability (see Nagel et al., 1997).
Mechanism of Action: ER Signaling Pathway
The alkylphenols bypass the plasma membrane and bind directly to nuclear ERs. The following diagram illustrates the shared signaling pathway.
Figure 1: Genomic signaling pathway for Alkylphenol-induced estrogenicity. Both OP and NP trigger dimerization and ERE binding.
In Vivo Comparative Analysis
While in vitro assays favor 4-t-OP, in vivo results are complicated by pharmacokinetics (PK).
The Route of Administration Paradox
A critical finding by Laws et al. (2000) revealed that the route of exposure reverses the apparent potency rank order for these compounds.
-
Subcutaneous (SC) Injection: 4-t-OP > NP .[2]
-
Bypassing first-pass metabolism allows the higher receptor affinity of 4-t-OP to drive uterine weight gain.
-
-
Oral Gavage: NP > 4-t-OP .
-
Nonylphenol appears to be more resistant to first-pass glucuronidation or has active metabolites that persist longer than 4-t-OP when ingested.
-
Table 2: Uterotrophic Assay Thresholds (Rat)
| Compound | Effective Dose (Oral) | Effective Dose (SC) |
| 4-tert-Octylphenol | 200 - 400 mg/kg | 50 - 200 mg/kg |
| Nonylphenol | 50 - 100 mg/kg | > 100 mg/kg |
| Ethinyl Estradiol (Control) | 0.01 mg/kg | 0.005 mg/kg |
Experimental Protocol: MCF-7 E-Screen
To replicate these comparisons, the MCF-7 E-Screen is the gold standard for distinguishing "estrogen-like" proliferation from general toxicity.
Protocol Validation Criteria (Self-Validating System)
-
Steroid-Free Baseline: Use Charcoal-Dextran Stripped Fetal Bovine Serum (CD-FBS) to remove endogenous hormones.
-
Phenol Red-Free Media: Phenol red acts as a weak estrogen; it must be omitted to prevent high background noise.
-
Positive Control: A standard curve of E2 (
to M) must be run on every plate.
Workflow Diagram
Figure 2: Step-by-step workflow for the MCF-7 E-Screen Assay.
Detailed Methodology
-
Seeding: Seed MCF-7 cells at 10,000 cells/well in 24-well plates using RPMI 1640 (w/o Phenol Red) + 5% CD-FBS.
-
Starvation: Allow cells to attach and deplete intracellular steroid stores for 48 hours.
-
Dosing: Replace media with fresh experimental media containing:
-
Vehicle Control (0.1% Ethanol)
-
E2 Standard (
M to M) -
4-t-OP (
M to M) -
NP (
M to M)
-
-
Harvest: After 144 hours, fix cells with TCA or use MTT reagent.
-
Calculation: Calculate the Proliferative Effect (PE) = (Max Cell Number Sample) / (Cell Number Control).
References
-
White, R., Jobling, S., Hoare, S. A., Sumpter, J. P., & Parker, M. G. (1994). Environmentally persistent alkylphenolic compounds are estrogenic.[3][4][5][6] Endocrinology.
-
Laws, S. C., Carey, S. A., Ferrell, J. M., Bodman, G. J., & Cooper, R. L. (2000). Estrogenic Activity of Octylphenol, Nonylphenol, Bisphenol A and Methoxychlor in Rats. Toxicological Sciences.
-
Nagel, S. C., vom Saal, F. S., Thayer, K. A., Dhar, M. G., Boechler, M., & Welshons, W. V. (1997). Relative binding affinity-serum modified access (RBA-SMA) assay predicts the relative in vivo bioactivity of the xenoestrogens bisphenol A and octylphenol. Environmental Health Perspectives.[7]
-
Soto, A. M., Justicia, H., Wray, J. W., & Sonnenschein, C. (1991). p-Nonyl-phenol: an estrogenic xenobiotic released from "modified" polystyrene. Environmental Health Perspectives.[7]
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- 1. Estrogenic effects of nonylphenol and octylphenol isomers in vitro by recombinant yeast assay (RYA) and in vivo with early life stages of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. rep.bioscientifica.com [rep.bioscientifica.com]
- 4. Environmentally persistent alkylphenolic compounds are estrogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses in GH3/B6/F10 Somatomammotropes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS for the Quantification of 2-(1,1,3,3-tetramethylbutyl)phenol
In the landscape of analytical chemistry, the precise quantification of chemical compounds is paramount for ensuring product quality, safety, and efficacy. This is particularly true for substances like 2-(1,1,3,3-tetramethylbutyl)phenol, also known as 4-tert-octylphenol, a compound utilized in various industrial applications and also recognized as an endocrine disruptor. Its accurate measurement in diverse matrices is a critical task for researchers, scientists, and professionals in drug development and environmental monitoring.
This guide provides an in-depth, objective comparison of two powerful analytical techniques for the quantification of 2-(1,1,3,3-tetramethylbutyl)phenol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Drawing upon established methodologies and field-proven insights, this document will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.
The Analytical Challenge: 2-(1,1,3,3-tetramethylbutyl)phenol
2-(1,1,3,3-tetramethylbutyl)phenol is a non-ionic surfactant and a member of the alkylphenol family. Its chemical structure, characterized by a phenolic ring and a bulky alkyl group, presents unique analytical considerations that influence the choice of quantification method. The key is to select a technique that offers the necessary sensitivity, selectivity, and robustness for the specific sample matrix and research question at hand.
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a cornerstone of analytical laboratories, prized for its versatility in separating and quantifying a wide range of compounds.[1][2] It is particularly well-suited for non-volatile and thermally labile substances, making it a strong candidate for the analysis of phenolic compounds without the need for chemical modification.[1][3]
The Rationale for HPLC
The decision to employ HPLC for 2-(1,1,3,3-tetramethylbutyl)phenol quantification is often driven by the following factors:
-
Direct Analysis: Its ability to analyze compounds in their native form avoids the potential complications and variability associated with derivatization.
-
Robustness: HPLC methods are generally robust and can be readily transferred between laboratories.
-
Cost-Effectiveness: While initial instrument costs can be substantial, the operational costs, particularly with UV detection, can be lower than those for mass spectrometry-based methods.[3]
Experimental Protocol: HPLC-UV
This protocol outlines a general method for the quantification of 2-(1,1,3,3-tetramethylbutyl)phenol using HPLC with UV detection. It is imperative that this method be fully validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[4][5][6][7]
1. Sample Preparation: The goal of sample preparation is to extract the analyte from the sample matrix and remove interfering components.[8]
-
Liquid-Liquid Extraction (LLE): For aqueous samples, LLE is a common technique.[8]
-
Acidify the sample to a pH below 2 with a suitable acid (e.g., sulfuric acid).
-
Extract the sample with an appropriate organic solvent, such as dichloromethane or a mixture of methanol and acetone.[9][10]
-
Repeat the extraction process to ensure complete recovery of the analyte.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.[11]
-
-
Solid-Phase Extraction (SPE): SPE can offer cleaner extracts and higher concentration factors.[10]
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a strong solvent like methanol or acetonitrile.
-
Evaporate the eluate and reconstitute as described for LLE.
-
2. HPLC System and Conditions:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector is suitable.[12]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating phenolic compounds.[3][12]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and acidified water (e.g., with phosphoric acid to pH 2) is often employed to achieve good separation.[13]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[3]
-
Column Temperature: Maintaining a constant column temperature (e.g., 25-40°C) is crucial for reproducible retention times.[2]
-
Detection: UV detection at a wavelength of approximately 225 nm or 280 nm is suitable for 2-(1,1,3,3-tetramethylbutyl)phenol.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of 2-(1,1,3,3-tetramethylbutyl)phenol in the mobile phase.
-
Inject the standards and the prepared samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of 2-(1,1,3,3-tetramethylbutyl)phenol in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Sensitivity and Specificity
GC-MS is a highly sensitive and selective technique that is often considered the gold standard for the analysis of volatile and semi-volatile organic compounds.[2] Its ability to separate complex mixtures and provide structural information makes it an invaluable tool for definitive identification and quantification.
The Rationale for GC-MS
The primary reasons for choosing GC-MS for the analysis of 2-(1,1,3,3-tetramethylbutyl)phenol include:
-
Superior Sensitivity: GC-MS generally offers lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV, making it ideal for trace-level analysis.[3][14]
-
Unambiguous Identification: The mass spectrum provides a unique fingerprint of the compound, allowing for confident identification even in complex matrices.[3]
-
High Resolving Power: Capillary GC columns provide excellent separation efficiency, resulting in sharp and well-resolved peaks.[1][2]
Experimental Protocol: GC-MS
This protocol describes a general procedure for the quantification of 2-(1,1,3,3-tetramethylbutyl)phenol by GC-MS. As with the HPLC method, rigorous validation is essential.
1. Sample Preparation and Derivatization:
-
Extraction: The same extraction techniques as for HPLC (LLE or SPE) can be employed.
-
Derivatization (Optional but Recommended): To improve the volatility and chromatographic behavior of the phenolic hydroxyl group, derivatization is often performed.[15] Silylation is a common approach.[15]
-
Evaporate the extracted sample to dryness.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a suitable solvent (e.g., pyridine or acetonitrile).[11]
-
Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to complete the reaction.[11] The resulting trimethylsilyl (TMS) ether is more volatile and less polar.
-
2. GC-MS System and Conditions:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole for enhanced selectivity) is required.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[3][16]
-
Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate (e.g., 1 mL/min).[3]
-
Injection: A splitless injection is often used for trace analysis to maximize the amount of analyte introduced into the column.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might be:
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) is preferred for its increased sensitivity and selectivity. Characteristic ions for the TMS derivative of 2-(1,1,3,3-tetramethylbutyl)phenol should be monitored. For initial identification, a full scan acquisition is performed.
-
3. Calibration and Quantification:
-
Prepare a series of derivatized calibration standards.
-
Inject the standards and derivatized samples into the GC-MS system.
-
Construct a calibration curve using the peak areas of the selected ions.
-
Quantify the analyte in the samples based on the calibration curve.
Cross-Validation: Ensuring Method Concordance
When two different analytical methods are used to measure the same analyte, a cross-validation study is crucial to demonstrate that the results are comparable and reliable.[17][18] This is a key requirement in many regulatory submissions.[18] The objective is to show that any differences between the methods are within acceptable limits.
Cross-Validation Workflow
Caption: A streamlined workflow for the cross-validation of HPLC and GC-MS methods.
Acceptance Criteria
The acceptance criteria for a cross-validation study should be pre-defined in a validation protocol.[19] A common approach is to require that the mean difference between the results from the two methods is within a certain percentage (e.g., ±20%) for a significant portion of the samples (e.g., at least two-thirds).
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique for the quantification of 2-(1,1,3,3-tetramethylbutyl)phenol.
| Performance Parameter | HPLC with UV Detection | GC-MS |
| Specificity | Moderate to High. Potential for interference from co-eluting compounds. | Very High. Mass spectral data provides definitive identification. |
| Sensitivity (LOD/LOQ) | Generally in the low µg/L to mg/L range. | Typically in the low ng/L to µg/L range.[3] |
| Linearity (R²) | Typically > 0.99 | Typically > 0.99 |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (% Recovery) | 80-120% | 80-120% |
| Sample Throughput | Moderate to High.[3] | Moderate. Derivatization adds to the analysis time. |
| Cost (Instrument) | Lower | Higher[3] |
| Cost (Operational) | Higher (solvent consumption)[2] | Lower (gas consumption)[3] |
| Derivatization Required | No | Often recommended |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and reliable techniques for the quantification of 2-(1,1,3,3-tetramethylbutyl)phenol.
-
HPLC-UV is a robust, cost-effective, and straightforward method that is well-suited for routine analysis where high sensitivity is not the primary requirement. Its ability to analyze the compound directly without derivatization is a significant advantage.
-
GC-MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification and for applications requiring unambiguous identification, such as in complex matrices or for regulatory submissions.
For a comprehensive and defensible analytical strategy, particularly in a drug development or environmental monitoring context, the use of both techniques can be complementary. HPLC can be used for routine quantitative analysis, while GC-MS can be employed to confirm the identity of the analyte and to quantify it at very low levels. The cross-validation of both methods provides the highest level of confidence in the analytical data.
The logical relationship between these two powerful techniques in a comprehensive analytical workflow is illustrated below.
Caption: The interplay between HPLC and GC-MS in a validated analytical workflow.
By carefully considering the strengths and weaknesses of each technique and by implementing a robust cross-validation strategy, researchers and scientists can ensure the generation of accurate, reliable, and defensible data for the quantification of 2-(1,1,3,3-tetramethylbutyl)phenol.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]
-
Derivatization Methods in GC and GC/MS. [Link]
-
A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
General derivatization mechanism for phenol with MTBSTFA. - ResearchGate. [Link]
-
Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed. [Link]
-
Quality Guidelines - ICH. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. [Link]
-
Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed. [Link]
-
Bioanalytical Method Validation Guidance for Industry - FDA. [Link]
-
FDA Signals a New Approach for Analytical Method Validation - ResearchGate. [Link]
-
Determination of 4‐tert‐octylphenol and p‐nonylphenol in urine by LC‐MS - Publisso. [Link]
-
HPLC vs GC: What Sets These Methods Apart - Phenomenex. [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques - Drawell. [Link]
-
(PDF) Extraction of 4-octylphenol and 4-nonylphenol in river water using solid phase extraction and high-performance liquid chromatography - ResearchGate. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples. [Link]
-
Improving HPLC Separation of Polyphenols - LCGC International. [Link]
-
Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) - Food Safety Institute. [Link]
-
Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV. [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. [Link]
-
Simultaneous determination of bisphenol A, octylphenol, and nonylphenol by pressurised liquid extraction and liquid chromatograp. [Link]
-
Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC. [Link]
-
A robust method for quantifying 42 phenolic compounds by RP-HPLC - Embrapa. [Link]
-
Gas Chromatographic Profiling and Screening for Phenols as Isobutoxycarbonyl Derivatives in Aqueous Samples - PubMed. [Link]
-
Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC - EPA. [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. [Link]
-
Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) - MDPI. [Link]
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A Guide to Inter-laboratory Comparison for the Analysis of 4-tert-Octylphenol in Sediments: Methodologies, Performance, and Quality Assurance
Introduction: The Imperative for Accurate 4-tert-Octylphenol Monitoring
4-tert-Octylphenol (4-t-OP), a degradation product of alkylphenol ethoxylate surfactants, is a significant environmental contaminant due to its persistence, bioaccumulation potential, and endocrine-disrupting properties.[1][2][3] Its ability to mimic estrogen has led to its classification as a substance of very high concern and its inclusion as a priority substance in environmental regulations like the European Union's Water Framework Directive.[1][4] Sediments act as a primary sink for hydrophobic compounds like 4-t-OP, creating a long-term reservoir of contamination that can impact benthic organisms and the wider aquatic food web.[5]
Given the low concentration levels at which 4-t-OP can exert biological effects, the ability to produce accurate, reliable, and comparable analytical data across different laboratories is paramount for effective environmental monitoring and risk assessment. Inter-laboratory comparisons (ILCs), also known as proficiency tests, are the cornerstone of external quality control, providing an objective means to assess the performance of individual laboratories and the reliability of analytical methods.[6] This guide offers a comprehensive comparison of the predominant analytical methodologies for 4-t-OP in sediments, provides a framework for designing and participating in an ILC, and details a robust, self-validating analytical protocol.
Core Analytical Strategies: A Comparative Overview
The robust analysis of 4-t-OP in complex matrices like sediment necessitates a multi-step workflow involving efficient extraction, rigorous clean-up to remove interfering substances, and sensitive, selective detection.
Caption: General experimental workflow for 4-t-OP analysis in sediment.
The two most prevalent and powerful techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust technique for analyzing semi-volatile organic compounds. For phenolic compounds like 4-t-OP, a derivatization step is often required to increase volatility and improve chromatographic peak shape.[7]
-
Principle: The extracted and cleaned-up sample, after derivatization (e.g., with trifluoroacetic anhydride), is injected into the gas chromatograph.[7] The compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum for identification and quantification.
-
Sample Preparation: Extraction is commonly performed using techniques like ultrasonic solvent extraction (USE) or microwave-assisted extraction (MAE) with solvents such as methanol or hexane/acetone mixtures.[8][9][10][11] Clean-up is critical to remove lipids and other matrix components and is often achieved using solid-phase extraction (SPE) or Florisil columns.[12]
-
Trustworthiness: The use of isotopically labeled internal standards is crucial for reliable quantification, as it corrects for variations in extraction efficiency and potential matrix-induced signal suppression or enhancement.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the method of choice for many laboratories due to its high sensitivity, selectivity, and ability to analyze compounds without derivatization.
-
Principle: The sample extract is injected into a high-performance liquid chromatography (HPLC) system, where 4-t-OP is separated from other components on a reversed-phase column (e.g., C18). The analyte then flows into the tandem mass spectrometer. In the MS/MS system, a specific precursor ion for 4-t-OP is selected, fragmented, and one or more characteristic product ions are monitored for highly selective quantification (Selected Reaction Monitoring - SRM).
-
Advantages: The primary advantage is the elimination of the derivatization step, which simplifies sample preparation and reduces a potential source of error.[13] The technique offers extremely low detection limits, often in the low ng/g range for sediments.[13]
-
Sample Preparation: Extraction procedures are similar to those for GC-MS, with SPE being the dominant clean-up technique.[13]
Comparative Analysis of Key Methodologies
The choice between GC-MS and LC-MS/MS depends on available instrumentation, laboratory expertise, and specific project requirements such as desired detection limits.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis. | Separation of compounds in a liquid mobile phase followed by tandem mass analysis. |
| Derivatization | Often required for phenolic compounds to improve volatility and thermal stability.[7] | Not required, simplifying the workflow and reducing potential errors.[13] |
| Sensitivity (LOD/LOQ) | Good sensitivity, with reported LOQs around 0.5 µg/kg.[4] | Excellent sensitivity, with reported MDLs as low as 0.2 ng/g (0.2 µg/kg).[4][13] |
| Selectivity | High, especially when using MS/MS or high-resolution MS. | Extremely high due to the specificity of MS/MS (SRM) transitions.[14] |
| Matrix Effects | Generally less susceptible to ion suppression than ESI-LC-MS, but matrix components can affect the inlet and column. | Can be prone to matrix-induced ion suppression or enhancement, requiring careful method development and correction. |
| Internal Standards | Crucial. Isotopically labeled standards are essential for accurate quantification.[1] | Essential. Use of co-eluting isotopically labeled standards (e.g., ¹³C₆-4-t-OP) is the gold standard for correcting matrix effects and recovery.[15][16] |
| Advantages | Robust, well-established technique; extensive spectral libraries for identification. | High throughput, high sensitivity, no derivatization needed. |
| Disadvantages | Sample preparation can be more laborious due to the derivatization step. | Higher initial instrument cost; potential for matrix effects requires careful validation. |
Framework for an Inter-laboratory Comparison (ILC) Study
An effective ILC is a meticulously planned exercise designed to produce a clear and unbiased assessment of laboratory performance.
Caption: Logical workflow for an inter-laboratory comparison study.
Key Steps in ILC Design:
-
Preparation of Test Material: A sufficient quantity of sediment is collected, dried (lyophilized), sieved, and homogenized to ensure uniformity. For low-level studies, a clean sediment may be fortified (spiked) with a known amount of 4-t-OP. Certified Reference Materials (CRMs) should be used when available to provide a traceable assigned value.[17]
-
Homogeneity and Stability Testing: Before distribution, the coordinating body must rigorously test the material. Homogeneity testing confirms that each subsample is identical within acceptable statistical limits. Stability testing ensures the analyte concentration does not change during shipping and storage.
-
Distribution and Protocol: Samples are sent to participating laboratories along with a detailed protocol outlining critical steps, but often allowing flexibility for laboratories to use their own validated in-house methods.
-
Data Submission: Laboratories perform the analysis and submit their results, including mean concentration, standard deviation, number of replicates, and a summary of the analytical method used.
-
Statistical Evaluation: The coordinator discards outliers and calculates a consensus "assigned value" for the 4-t-OP concentration. Laboratory performance is then typically evaluated using a z-score, calculated as: z = (x - X) / σ Where:
-
x is the result from the participant laboratory.
-
X is the assigned value (the consensus value).
-
σ is the target standard deviation for proficiency assessment. A |z-score| ≤ 2 is generally considered satisfactory performance.
-
Recommended Protocol: A Self-Validating LC-MS/MS Workflow
This protocol describes a robust method for the determination of 4-t-OP in sediments, incorporating essential quality control measures for a self-validating system.
1. Reagents and Standards
-
Solvents: HPLC or MS-grade methanol, acetonitrile, and water.
-
Standards: Certified analytical standard of 4-tert-octylphenol.[18]
-
Internal Standard (IS): ¹³C₆-labeled 4-tert-octylphenol (¹³C₆-4-t-OP).[16]
-
Solid Phase Extraction (SPE): C18 or polymeric reversed-phase cartridges.
2. Sample Preparation and Extraction
-
Drying & Homogenization: Freeze-dry (lyophilize) the sediment sample to a constant weight. Sieve through a <2 mm mesh and homogenize thoroughly.
-
Weighing & Spiking: Accurately weigh approximately 2-5 g (dry weight) of homogenized sediment into a glass centrifuge tube. Spike with a known amount of ¹³C₆-4-t-OP internal standard solution.
-
Extraction: Add 10 mL of methanol to the tube. Vortex to mix. Place the sample in an ultrasonic bath for 30 minutes.[8][11]
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes. Carefully decant the supernatant into a clean glass tube.
-
Re-extraction: Repeat the extraction (steps 3-4) on the sediment pellet with a fresh 10 mL aliquot of methanol. Combine the supernatants.
-
Solvent Exchange: Add 80 mL of reagent water to the combined 20 mL methanol extract to facilitate SPE loading.
3. Solid-Phase Extraction (SPE) Clean-up
-
Conditioning: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
-
Loading: Load the entire 100 mL sample extract onto the cartridge at a slow, steady rate (approx. 5 mL/min).
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20 minutes.
-
Elution: Elute the analytes (4-t-OP and ¹³C₆-4-t-OP) from the cartridge with 2 x 4 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Transfer to an autosampler vial for analysis.
4. LC-MS/MS Analysis
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Injection Volume: 10 µL.
-
MS Detection: Electrospray Ionization (ESI) in negative mode. Monitor at least two SRM transitions for 4-t-OP and one for ¹³C₆-4-t-OP for confirmation and quantification.
5. Quality Assurance and Control (QA/QC)
-
Procedural Blank: A blank sample (e.g., clean sand) carried through the entire process to check for contamination.
-
Matrix Spike: A duplicate of a real sample spiked with a known amount of 4-t-OP standard to assess method recovery and matrix effects.
-
Calibration Curve: Prepare a multi-point calibration curve (e.g., 0.1 - 100 µg/L) in solvent, with each calibrant containing the internal standard at a constant concentration.
-
Internal Standard Response: Monitor the IS response in all samples. Significant deviation from the average may indicate a problem with the extraction or injection for that specific sample.
Conclusion
The reliable measurement of 4-tert-octylphenol in sediments is a challenging but critical task for environmental protection. Both GC-MS and LC-MS/MS are powerful and suitable techniques, with LC-MS/MS offering advantages in sensitivity and sample preparation simplicity. The success of any monitoring program, however, hinges on the quality and comparability of data produced by different analytical laboratories. Regular participation in well-designed inter-laboratory comparison studies is not merely a quality control exercise; it is an essential practice that fosters confidence in analytical results, validates methodologies, and ultimately ensures that regulatory decisions are based on a solid foundation of scientifically sound data.
References
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Ecotox Centre. (2020). SQC (EQSsed) – Proposal by the Ecotox Centre for: 4-tert-Octylphenol (4-(1,1,3,3- tetramethylbutyl)phenol). Oekotoxzentrum. [Link]
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PubChem. 4-Tert-octylphenol. National Center for Biotechnology Information. [Link]
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Jin, X. L., et al. (2004). Simultaneous determination of 4-tert-octylphenol, 4-nonylphenol and bisphenol A in Guanting Reservoir using gas chromatography-mass spectrometry with selected ion monitoring. Journal of Environmental Sciences. [Link]
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Wageningen University & Research. (n.d.). Chemical study on alkylphenols. [Link]
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Bureau of Indian Standards. (2022). DRAFT FOR COMMENTS ONLY (Not to be reproduced without permission). [Link]
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Tsuda, T., et al. (1999). Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
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ResearchGate. (2007). Analysis of chlorophenols, bisphenol-A, 4-tert-octylphenol and 4-nonylphenols in soil by means of ultrasonic solvent extraction and stir bar sorptive extraction with in situ derivatisation. [Link]
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Maurin, N., Sayen, S., & Guillon, E. (2023). Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater. Frontiers in Environmental Science. [Link]
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Oketola, A., & Fagbemigun, T. (2013). Determination of Nonylphenol, Octylphenol and Bisphenol-A in Water and Sediments of Two Major Rivers in Lagos, Nigeria. Journal of Environmental Protection. [Link]
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Staniszewska, M., et al. (2014). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal. MethodsX. [Link]
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Loyo-Rosales, J. E., et al. (2003). Analysis of octyl- and nonylphenol and their ethoxylates in water and sediments by liquid chromatography/tandem mass spectrometry. Analytical Chemistry. [Link]
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Publisso. (2019). Determination of 4‐tert‐octylphenol and p‐nonylphenol in urine by LC‐MS. [Link]
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ResearchGate. (2023). Quantitative Analysis of Alkylphenols In Environmental Samples With Metagenomic Impact Assessments. [Link]
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Smith, E. A., & MacLeod, C. L. (2001). The determination of alkylphenols in aqueous samples from the Forth Estuary by SPE-HPLC-fluorescence. Journal of Environmental Monitoring. [Link]
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American Society for Testing and Materials. (2022). Interlaboratory comparison of three sediment bioaccumulation tests. [Link]
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Minnesota Department of Health. (2023). 4-tert-Octylphenol Toxicological Summary. [Link]
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ResearchGate. (2008). Laboratory intercomparison study for the analysis of nonylphenol and octylphenol in river water. [Link]
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Performance Showdown: A Comparative Guide to Mass Spectrometers for 4-Octylphenol Detection
For researchers and professionals in environmental science, toxicology, and drug development, the accurate and sensitive quantification of 4-octylphenol is of paramount importance. As a known endocrine-disrupting chemical (EDC), its presence in environmental and biological matrices requires robust analytical methodologies. The choice of mass spectrometer is a critical decision that directly influences the reliability, sensitivity, and throughput of any 4-octylphenol detection workflow. This guide provides an in-depth comparison of different mass spectrometry platforms, supported by experimental data, to empower you in selecting the optimal instrumentation for your research needs.
The Analytical Challenge: 4-Octylphenol
4-tert-octylphenol, a technical grade mixture of isomers of which 4-(1,1,3,3-tetramethylbutyl)phenol is the most prominent, is primarily used in the production of polymers and non-ionic surfactants.[1] Its potential to mimic natural hormones and disrupt endocrine systems in wildlife and humans necessitates analytical methods capable of detecting trace levels in complex matrices such as water, serum, and tissue.
The key analytical considerations for 4-octylphenol detection are:
-
Sensitivity: The ability to detect and quantify low concentrations (ng/L to µg/L range).
-
Selectivity: The ability to distinguish 4-octylphenol from structurally similar compounds and matrix interferences.
-
Robustness: The ability of the method to provide consistent and reproducible results across different samples and over time.
-
Throughput: The number of samples that can be analyzed in a given time frame.
Mass Spectrometry Platforms: A Head-to-Head Comparison
The two primary mass spectrometry-based techniques for 4-octylphenol analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each has its own set of advantages and disadvantages, largely stemming from the physicochemical properties of 4-octylphenol and the principles of the separation technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] For 4-octylphenol, which has a relatively high boiling point and a polar hydroxyl group, derivatization is often required to improve its volatility and chromatographic performance.[3] This involves chemically modifying the hydroxyl group to a less polar, more volatile functional group, such as a silyl ether.
Advantages:
-
High Chromatographic Resolution: Capillary GC columns provide excellent separation of isomers and complex mixtures.
-
Robust and Widely Available: GC-MS is a mature and widely established technique.
-
Cost-Effective: Generally, GC-MS systems have a lower initial purchase price and running costs compared to high-end LC-MS systems.
Disadvantages:
-
Requires Derivatization: The need for an additional sample preparation step can increase analysis time and introduce potential sources of error.[3]
-
Not Suitable for Thermally Labile Compounds: Although 4-octylphenol is relatively stable, this can be a limitation for other analytes in a multi-component method.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is highly versatile and well-suited for the analysis of polar, non-volatile, and thermally labile compounds.[2][4] This makes it an excellent choice for 4-octylphenol, as it can be analyzed directly without the need for derivatization. When coupled with tandem mass spectrometry (MS/MS), LC-MS/MS offers exceptional sensitivity and selectivity.
Advantages:
-
High Sensitivity and Selectivity (especially LC-MS/MS): The ability to perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) significantly reduces background noise and enhances sensitivity.
-
No Derivatization Required: Simplifies sample preparation and reduces analysis time.
-
Suitable for a Wide Range of Compounds: Ideal for methods that include a diverse suite of analytes with varying polarities and volatilities.
Disadvantages:
-
Susceptible to Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of 4-octylphenol, impacting accuracy and reproducibility. Careful sample cleanup and the use of isotopically labeled internal standards are crucial to mitigate these effects.
-
Higher Cost: High-performance LC-MS/MS systems can have a higher initial investment and maintenance cost.
Performance Data Summary
The following table summarizes the performance of different mass spectrometry platforms for the detection of 4-octylphenol, with data compiled from various studies.
| Mass Spectrometer Type | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| GC-MS | Biological Tissue | 2 ng/g[5] | Not Reported | High chromatographic resolution, robust. | Requires derivatization.[3] |
| Aqueous | 0.002 µg/L[6] | Not Reported | Excellent for volatile compounds. | Not ideal for thermally unstable compounds. | |
| LC-MS | Food Simulants | 0.0005 mg/kg[7] | 0.001 mg/kg[7] | Versatile for a wide range of compounds. | Lower selectivity than MS/MS. |
| LC-MS/MS | Human Serum | 1.3 ng/mL[8] | Not Reported | High sensitivity and selectivity.[8] | Susceptible to matrix effects. |
| Urine | 0.6 µg/L[1] | 2.0 µg/L[1] | No derivatization needed. | Higher instrument cost. | |
| River Water | 0.0006 mg/L[9] | 0.0020 mg/L[9] | Suitable for complex matrices. | Requires skilled operators. | |
| Drinking Water | Not Reported | 4.9 ng/L (MRL)[10] | High throughput with online SPE. | ||
| High-Resolution MS (Orbitrap) | Water | Method Detection Limits at EQS levels[11] | Not Reported | High mass accuracy for confident identification. | Higher instrument cost and data complexity. |
Experimental Workflows and Protocols
The choice of sample preparation is as critical as the choice of mass spectrometer. The goal is to isolate 4-octylphenol from the matrix, concentrate it, and remove interfering substances.
Experimental Workflow: 4-Octylphenol Analysis
The following diagram illustrates a typical workflow for the analysis of 4-octylphenol in an environmental water sample.
Caption: A generalized workflow for the analysis of 4-octylphenol.
Protocol 1: LC-MS/MS Analysis of 4-Octylphenol in Urine
This protocol is adapted from a method for the determination of 4-tert-octylphenol in urine.[1]
1. Sample Preparation: 1.1. Thaw frozen urine samples at room temperature and mix thoroughly. 1.2. Transfer 0.5 mL of the urine sample into a 2 mL crimp vial. 1.3. Add 10 µL of an internal standard spiking solution (e.g., ¹³C₆-4-tert-octylphenol). 1.4. Add 1 mL of 0.1 M sodium acetate buffer and vortex the sample. 1.5. To hydrolyze conjugated forms of 4-octylphenol, add 10 µL of β-glucuronidase. 1.6. Seal the vial and incubate overnight (approximately 16 hours) at 37°C. 1.7. After incubation, allow the sample to cool to room temperature.
2. Instrumental Analysis: 2.1. Directly inject the prepared sample into the LC-MS/MS system. 2.2. Perform chromatographic separation using a suitable C18 column. 2.3. Detect and quantify 4-octylphenol using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
Protocol 2: GC-MS Analysis of 4-Octylphenol in Water
This protocol is based on a method for the determination of 4-tert-octylphenol in surface water.[3][12]
1. Sample Preparation: 1.1. Pass a known volume of the water sample (e.g., 1 L) through a C18 Solid Phase Extraction (SPE) cartridge to extract the analytes. 1.2. Elute the cartridge with an appropriate solvent (e.g., hexane and acetone mixture) to recover the analytes.[12] 1.3. Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen. 1.4. To improve volatility for GC analysis, derivatize the extracted 4-octylphenol to a silyl ether. 1.5. Add an internal standard, such as a deuterated analog, before injection into the GC-MS system.[3]
2. Instrumental Analysis: 2.1. Inject the derivatized sample into the GC-MS system. 2.2. Use a programmed temperature ramp to achieve chromatographic separation on a suitable capillary column. 2.3. Analyze by mass spectrometry in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[5]
Understanding Fragmentation in MS/MS
For targeted LC-MS/MS analysis, understanding the fragmentation pathway of 4-octylphenol is crucial for selecting the appropriate precursor and product ions for MRM. In electrospray ionization (ESI) negative mode, 4-octylphenol will deprotonate to form the [M-H]⁻ ion. Collision-induced dissociation (CID) of this precursor ion typically results in characteristic fragment ions.
Caption: A simplified diagram of 4-octylphenol fragmentation.
While detailed public fragmentation spectra can be limited, the general principle involves the cleavage of the alkyl chain. The selection of specific and intense fragment ions is key to developing a sensitive and selective MS/MS method.
Conclusion and Recommendations
The choice between GC-MS and LC-MS/MS for 4-octylphenol analysis depends heavily on the specific requirements of the study, including the sample matrix, desired sensitivity, and available resources.
-
For high-throughput analysis of aqueous and biological samples where high sensitivity is paramount, LC-MS/MS is the superior choice. Its ability to analyze 4-octylphenol directly without derivatization simplifies the workflow and, with the use of appropriate internal standards and sample cleanup, can provide highly accurate and precise results.
-
GC-MS remains a viable and cost-effective option, particularly for less complex matrices or when analyzing for a broader range of volatile and semi-volatile compounds. The requirement for derivatization is a significant consideration, but for laboratories with established GC-MS expertise, it is a robust and reliable technique.
Ultimately, method development and validation are crucial regardless of the platform chosen. Researchers should carefully consider the data quality objectives of their study to select the most appropriate and effective analytical strategy for the detection of 4-octylphenol.
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Gatidou, G., Thomaidis, N. S., & Stasinakis, A. S. (2012). HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples. Environmental Monitoring and Assessment, 184(5), 2783–2795. [Link]
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Asimakopoulos, A. G., Thomaidis, N. S., & Koupparis, M. A. (2010). Quantitative detection of bisphenol A, 4-t-octylphenol and 4-nonylphenol in human blood serum by liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. [Link]
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U.S. Environmental Protection Agency. (2011). Method 559. Determination of Nonylphenol and 4-tert-octylphenol in Drinking Water by Solid Phase Extraction and Liquid Chromatography/tandem Mass Spectrometry (lc/ms/ms) Version 1.0. [Link]
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Chen, Y., & Li, J. (2018). Quantitation Analysis of Nonylphenol and Octylphenol in the Food Simulants. The 21st IAPRI World Conference on Packaging. [Link]
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Aborisade, M. A., & Oganesyan, A. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 28(23), 7858. [Link]
Sources
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- 12. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Personal protective equipment for handling Phenol, 2-(1,1,3,3-tetramethylbutyl)-
Common Name: 4-tert-Octylphenol (4-t-OP) CAS: 140-66-9[1][2]
Executive Summary: The "Dual Threat" Protocol
Audience: Laboratory Operations & EHS Leads
Handling 4-tert-Octylphenol requires a shift from standard laboratory safety to a High-Containment Barrier Strategy .[1] This compound presents a "Dual Threat" profile that often leads to under-protection in research settings:
-
Immediate Acute Hazard: It is corrosive (Skin Corr.[1] 1B), capable of causing irreversible ocular damage and chemical burns similar to phenol, though slightly less aggressive due to its solid state at room temperature.[1]
-
Chronic/Environmental Hazard: It is a recognized Endocrine Disruptor (SVHC under REACH).[1] Unlike simple corrosives, exposure carries long-term biological implications, and environmental release is strictly regulated.[1][3]
Core Directive: Treat all solid dust as an inhalation risk and all solutions as high-permeation risks.[1] Zero skin contact and zero drain discharge are the operational baselines.
Physicochemical Hazard Matrix
| Property | Data | Operational Implication |
| Physical State | White flakes/powder | Dust generation is the primary vector for contamination.[1] |
| Melting Point | 79–82 °C | Easily liquefies during mild heating reactions; drastically increases skin absorption risk.[1] |
| Vapor Pressure | Low (< 0.01 hPa @ 20°C) | Inhalation risk is low unless heated.[1] Once molten, vapor generation accelerates.[1] |
| Solubility | Low in water; High in Ethanol/Acetone | Critical: Solvents act as "carrier vehicles," driving the phenol through standard nitrile gloves.[1] |
| GHS Classification | Danger | H314 (Causes severe skin burns), H410 (Very toxic to aquatic life).[1] |
The PPE Barrier Strategy
A. Hand Protection: The "Time-to-Breakthrough" Logic
Standard disposable nitrile gloves (0.11 mm) are insufficient for prolonged contact with phenolic solutions.[1]
-
Tier 1: Dry Solid Handling (Weighing/Transfer) [1]
-
Tier 2: Solubilized or Molten Handling [1]
-
Requirement: Double Gloving or Laminate/Butyl .[1]
-
Inner Layer: Standard Nitrile (dexterity).[1]
-
Outer Layer: Thicker Nitrile (>0.3 mm) or Silver Shield® (Laminate).[1]
-
Logic: If dissolved in organic solvents (e.g., Methanol), the solvent breaks down the glove matrix, dragging the phenol with it.[1] Laminate films offer >480 min breakthrough time.[1]
-
B. Eye & Face Protection[1][3][4][5][6][7]
-
Prohibited: Safety glasses with side shields.[1]
-
Mandatory: Chemical Splash Goggles (indirect venting).[1]
-
High Risk (Heating/Pouring): Add a Face Shield over goggles.[1]
-
Reasoning: 4-t-OP is corrosive.[1][4][6] A single crystal entering the eye can cause permanent corneal opacity. Vapors from heated material can cause ocular irritation before you smell them.[1]
C. Respiratory Protection[3][4][5][6][7][8]
-
Standard: Work inside a certified Chemical Fume Hood .[1]
-
Outside Hood (Spill/Maintenance):
Operational Workflow Logic
The following diagram illustrates the decision-making process for selecting PPE and engineering controls based on the state of the chemical.
Figure 1: Risk-based decision tree for PPE selection based on the physical state of 4-tert-Octylphenol.
Safe Handling Protocol (Step-by-Step)
Phase 1: Preparation
-
Verify Ventilation: Ensure fume hood is operating at face velocity >0.5 m/s.
-
Static Control: 4-t-OP flakes can be static-charged. Use an antistatic gun or wipe if weighing small amounts to prevent "jumping" of particles.[1]
-
Surface Protection: Line the work area with an absorbent, plastic-backed bench mat.[1] This captures dust and prevents the "invisible film" of phenol from contaminating the bench.
Phase 2: Solubilization & Reaction[1]
-
Weighing: Weigh inside the hood. Do not transport open weigh boats across the lab.
-
Dissolving: If dissolving in Ethanol or DMSO, assume the solution is now a high-permeation risk .[1]
-
Heating: If heating above 80°C, use a closed system (condenser). Do not heat in an open beaker.
Phase 3: Decontamination[1]
-
Glassware: Rinse glassware with a solvent (ethanol/acetone) first to solubilize the phenol, collect this rinse as hazardous waste, then wash with soap and water.[1] Water alone will not effectively remove the waxy residue.
-
Surface Check: Wipe down the bench mat with an ethanol-soaked paper towel, then dispose of the mat and towel as solid hazardous waste.[1]
Emergency Response & Disposal
Accidental Release (Spill)
Do not treat this like a simple water spill.[1] The aquatic toxicity requires containment.[3][4]
Figure 2: Containment and cleanup workflow emphasizing prevention of dust generation and aquatic release.[1]
First Aid (Immediate Action)[1]
-
Skin Contact: Wash with Polyethylene Glycol (PEG 300 or 400) if available, or copious amounts of soap and water for 15+ minutes.[1] Note: PEG is more effective at solubilizing phenols from skin than water alone.[1]
-
Eye Contact: Rinse for 15 minutes.[1][3][6] Lift eyelids.[1][6] Seek immediate ophthalmological attention.
Disposal Protocol
-
Strict Prohibition: Never pour down the sink. 4-t-OP is very toxic to aquatic life with long-lasting effects (H410).[1][3]
-
Segregation:
-
Solid Waste: Contaminated gloves, mats, and paper towels go into "Hazardous Solid Waste."[1]
-
Liquid Waste: Collect in "Non-Halogenated Organic" waste streams (unless halogenated solvents were used).[1]
-
Labeling: Waste tags must explicitly state "Endocrine Disruptor" or "Aquatic Toxin" to alert downstream handlers.[1]
-
References
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 4-(1,1,3,3-tetramethylbutyl)phenol.[1][3][7][9][10] REACH Candidate List of Substances of Very High Concern. Retrieved from [Link][1]
Sources
- 1. o-(1,1,3,3-tetramethylbutyl)phenol [webbook.nist.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. carlroth.com [carlroth.com]
- 7. prod.sd02.cloud.opentext.com [prod.sd02.cloud.opentext.com]
- 8. response.epa.gov [response.epa.gov]
- 9. 4-(1,1,3,3-Tetramethylbutyl)phenol(140-66-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | C23H32O | CID 22644018 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
